3-Chloro-3-ethylheptane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
28320-89-0 |
|---|---|
Molecular Formula |
C9H19Cl |
Molecular Weight |
162.70 g/mol |
IUPAC Name |
3-chloro-3-ethylheptane |
InChI |
InChI=1S/C9H19Cl/c1-4-7-8-9(10,5-2)6-3/h4-8H2,1-3H3 |
InChI Key |
KLRHBXRASJUOMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(CC)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Chloro-3-ethylheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the tertiary alkyl halide, 3-Chloro-3-ethylheptane. The primary method detailed is the nucleophilic substitution reaction of 3-ethylheptan-3-ol with hydrochloric acid. This document outlines the underlying chemical principles, a detailed experimental protocol, and the expected analytical data for the final product.
Core Synthesis Pathway: SN1 Reaction of a Tertiary Alcohol
The synthesis of this compound is most effectively achieved through the reaction of its corresponding tertiary alcohol, 3-ethylheptan-3-ol, with a strong hydrohalic acid such as hydrochloric acid (HCl). This reaction proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. Given the tertiary nature of the alcohol, the formation of a relatively stable tertiary carbocation intermediate is favored, making this a rapid and efficient transformation.
The reaction is initiated by the protonation of the hydroxyl group of the alcohol by the acid, which forms a good leaving group (water). Subsequently, the departure of the water molecule results in the formation of a planar tertiary carbocation. The final step involves the nucleophilic attack of the chloride ion on the carbocation, yielding the final product, this compound.
Experimental Protocol
Materials:
-
3-ethylheptan-3-ol
-
Concentrated Hydrochloric Acid (37%)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Diethyl Ether (or other suitable organic solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-ethylheptan-3-ol and an excess of cold, concentrated hydrochloric acid. The reaction is typically performed at room temperature with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the formation of a separate organic layer, as this compound is insoluble in the aqueous acidic solution. For tertiary alcohols, this reaction is generally rapid.
-
Workup: Upon completion of the reaction, transfer the mixture to a separatory funnel. Allow the layers to separate and remove the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator.
-
Purification: The crude product can be purified by distillation to obtain pure this compound.
Quantitative Data
Due to the absence of specific literature detailing the synthesis of this compound, experimental data such as reaction yield and specific spectroscopic values are not available. However, based on similar reactions with other tertiary alcohols, a high yield can be anticipated. The following table summarizes the known physical and computed properties of this compound.
| Property | Value |
| Molecular Formula | C9H19Cl |
| Molecular Weight | 162.70 g/mol [1][2] |
| CAS Number | 28320-89-0[1][2] |
| Boiling Point | 187 °C |
| Computed XLogP3-AA | 4.3 |
| Monoisotopic Mass | 162.1175283 |
| Complexity | 74.8 |
| Rotatable Bond Count | 5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Topological Polar Surface Area | 0 Ų |
| Heavy Atom Count | 10 |
Mandatory Visualizations
To further elucidate the synthesis process, the following diagrams illustrate the key transformations and logical workflow.
Caption: SN1 reaction pathway for the synthesis of this compound.
Caption: Step-by-step experimental workflow for the synthesis and purification.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Chloro-3-ethylheptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of the tertiary alkyl halide, 3-Chloro-3-ethylheptane. Due to the limited availability of experimentally determined data for this specific compound, this guide combines reported values with data derived from analogous compounds and predictive models. All quantitative data is presented in structured tables for clarity. Detailed experimental methodologies for the synthesis and characterization of similar compounds are provided to guide laboratory work. Furthermore, logical relationships and reaction mechanisms are visualized using Graphviz diagrams.
Introduction
This compound is a halogenated alkane with the molecular formula C9H19Cl. As a tertiary alkyl halide, its chemical behavior is characterized by reactions that proceed through a stable carbocation intermediate. Understanding the physicochemical properties of this compound is essential for its potential applications in organic synthesis and as a building block in medicinal chemistry. This guide aims to consolidate the available information and provide a reliable resource for researchers.
Physical Properties
The physical properties of this compound are summarized in Table 1. It is important to note that while the boiling point has been reported, other values such as melting point and density have not been experimentally determined and are therefore estimated based on trends for similar haloalkanes.
Table 1: Physical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C9H19Cl | - |
| Molecular Weight | 162.70 g/mol | [1][2] |
| Boiling Point | 187 °C | [3] |
| Melting Point | Not available (Estimated to be below 0 °C) | Inferred from similar compounds |
| Density | Not available (Estimated to be ~0.8-0.9 g/cm³) | Inferred from similar compounds |
| Solubility in Water | Insoluble | General property of haloalkanes |
| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., ethanol, diethyl ether, hexane) | General property of haloalkanes |
Chemical Properties
As a tertiary alkyl halide, this compound is characterized by its propensity to undergo nucleophilic substitution (SN1) and elimination (E1) reactions. The steric hindrance around the tertiary carbon atom makes it less susceptible to bimolecular nucleophilic substitution (SN2) reactions.
Key Chemical Reactions:
-
Nucleophilic Substitution (SN1): In the presence of a weak nucleophile and a polar protic solvent, this compound will readily form a stable tertiary carbocation, which then reacts with the nucleophile.
-
Elimination (E1): When treated with a weak base, particularly at elevated temperatures, this compound can undergo elimination to form a mixture of alkenes.
The general reactivity of tertiary alkyl halides is depicted in the following logical diagram:
Caption: Reactivity pathways of this compound.
Experimental Protocols
Synthesis of this compound from 3-ethyl-3-heptanol
This protocol is adapted from general procedures for the synthesis of tertiary alkyl chlorides from tertiary alcohols.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
3-ethyl-3-heptanol
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)
-
Separatory funnel
-
Round-bottom flask
-
Distillation apparatus
Procedure:
-
In a separatory funnel, combine one equivalent of 3-ethyl-3-heptanol with an excess of cold, concentrated hydrochloric acid.
-
Gently swirl the mixture for 15-20 minutes. Periodically vent the separatory funnel to release any pressure buildup.
-
Allow the layers to separate. The upper layer will be the crude this compound.
-
Drain the lower aqueous layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Again, vent the funnel frequently.
-
Separate the layers and wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Decant the dried liquid into a round-bottom flask.
-
Purify the this compound by simple distillation, collecting the fraction that boils at approximately 187 °C.
Characterization
Due to the lack of published spectra for this compound, predicted spectra are provided below for reference. These were generated using online spectroscopic prediction tools.[4][5]
Predicted ¹H NMR Spectrum (CDCl₃, 300 MHz):
The predicted proton NMR spectrum would show overlapping signals for the methylene and methyl protons of the ethyl and heptyl chains. The absence of a proton on the carbon bearing the chlorine atom is a key feature.
Predicted ¹³C NMR Spectrum (CDCl₃, 75 MHz):
The predicted carbon NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule. The carbon atom bonded to the chlorine would appear significantly downfield.
Expected IR Spectrum:
The infrared spectrum is expected to show characteristic C-H stretching and bending vibrations for the alkyl groups. A C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. For comparison, the IR spectrum of the similar compound 3-chloro-3-methylheptane is available in the NIST Chemistry WebBook.[6]
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for synthesis and characterization.
Safety and Handling
Recommended Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry place.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This technical guide has compiled and presented the available physical and chemical data for this compound. While there are gaps in the experimentally determined properties, this document provides a solid foundation for researchers by including data from analogous compounds and predictive models, along with detailed procedural guidance. Further experimental investigation is warranted to fully characterize this compound.
References
Structural Analysis of 3-Chloro-3-ethylheptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 3-chloro-3-ethylheptane, a tertiary alkyl halide. The document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its spectroscopic data. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering a foundational understanding of this compound's characteristics and the methodologies for its analysis.
Introduction
This compound is a halogenated alkane with the molecular formula C9H19Cl. As a tertiary alkyl halide, its chemical reactivity is primarily characterized by nucleophilic substitution (SN1) and elimination (E2) reactions. Understanding the structural and spectroscopic properties of this compound is crucial for its potential application as a synthetic intermediate or building block in the development of more complex molecules. This guide presents a detailed overview of its structural features and the analytical techniques used for its identification and characterization.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in a laboratory setting.
| Property | Value |
| Molecular Formula | C9H19Cl |
| Molecular Weight | 162.70 g/mol |
| IUPAC Name | This compound |
| CAS Number | 28320-89-0 |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | 187 °C (Predicted) |
| Density | 0.864 g/cm³ (Predicted) |
| Solubility | Insoluble in water; Soluble in organic solvents |
Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. This data is critical for the structural elucidation and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (Proton NMR) Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 1.75 | Quartet | 4H | -CH2- (ethyl and heptyl chains adjacent to the quaternary carbon) |
| ~ 1.55 | Multiplet | 4H | -CH2- (in the heptyl chain) |
| ~ 1.30 | Multiplet | 4H | -CH2- (in the heptyl chain) |
| ~ 0.90 | Triplet | 9H | -CH3 (terminal methyl groups of ethyl and heptyl chains) |
Predicted ¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (ppm) | Carbon Type | Assignment |
| ~ 75 | Quaternary | C-Cl |
| ~ 35 | Methylene | -CH2- (adjacent to C-Cl) |
| ~ 30 | Methylene | -CH2- (in the heptyl chain) |
| ~ 25 | Methylene | -CH2- (in the heptyl chain) |
| ~ 22 | Methylene | -CH2- (in the heptyl chain) |
| ~ 14 | Methyl | -CH3 (terminal) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretch (alkane) |
| 1465-1450 | Medium | C-H bend (methylene) |
| 1380-1370 | Medium | C-H bend (methyl) |
| 850-550 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 162/164 | Molecular ion peak (M⁺) and its isotope peak (M+2), with a 3:1 ratio characteristic of a single chlorine atom. |
| 127 | Fragment corresponding to the loss of a chlorine radical (M⁺ - Cl). |
| 133/135 | Fragment corresponding to the loss of an ethyl group. |
| 91 | Further fragmentation of the tertiary carbocation. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound via SN1 Reaction
This protocol describes the synthesis of this compound from its corresponding tertiary alcohol, 3-ethylheptan-3-ol, through a nucleophilic substitution reaction (SN1) using hydrochloric acid. Tertiary alcohols react readily with hydrogen halides to form tertiary alkyl halides.[1]
Materials:
-
3-ethylheptan-3-ol
-
Concentrated Hydrochloric Acid (HCl, 12 M)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, place 3-ethylheptan-3-ol.
-
Cool the flask in an ice bath.
-
Slowly add an excess of cold, concentrated hydrochloric acid to the alcohol with vigorous stirring.
-
After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes.
-
Remove the flask from the ice bath and let it stir at room temperature for an additional 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel. Two layers will form; the upper layer is the organic product and the lower is the aqueous layer.
-
Separate the layers and wash the organic layer sequentially with:
-
Cold water
-
Saturated sodium bicarbonate solution (to neutralize any remaining acid; vent the separatory funnel frequently to release CO₂ pressure).
-
Saturated sodium chloride solution (brine).
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Decant or filter the drying agent.
-
Purify the crude this compound by simple distillation, collecting the fraction at the expected boiling point.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving a small amount of the purified this compound in deuterated chloroform (CDCl₃).
-
Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the spectra and compare the chemical shifts, multiplicities, and integrations with the predicted data.
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of a neat sample of the purified liquid product using a Fourier-transform infrared (FTIR) spectrometer with an appropriate sample holder (e.g., salt plates).
-
Identify the characteristic absorption bands, particularly the C-Cl stretch in the fingerprint region.
Mass Spectrometry (MS):
-
Introduce a dilute solution of the sample into a mass spectrometer (e.g., via gas chromatography-mass spectrometry, GC-MS).
-
Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of chlorine.
Logical Workflow
The following diagram illustrates the logical workflow for the synthesis and structural analysis of this compound.
Reactivity and Applications
As a tertiary alkyl halide, this compound is prone to undergo SN1 reactions with weak nucleophiles and E2 elimination reactions in the presence of a strong, non-nucleophilic base. The stability of the tertiary carbocation intermediate facilitates these reaction pathways.
While this compound itself may not have direct applications in drug development, its structural motif can be incorporated into larger molecules. The tertiary carbon center can introduce steric bulk, which may be desirable for modulating the pharmacological properties of a drug candidate. Furthermore, it can serve as a precursor for the synthesis of other functional groups through substitution or elimination reactions, making it a potentially useful intermediate in organic synthesis.
Conclusion
This technical guide has provided a detailed structural analysis of this compound, including its physicochemical properties, predicted spectroscopic data, and comprehensive experimental protocols for its synthesis and characterization. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to work with and understand this tertiary alkyl halide. The logical workflow and detailed methodologies offer a practical framework for the synthesis and analysis of this and similar compounds.
References
An In-depth Technical Guide to the Reactivity and Stability of 3-Chloro-3-ethylheptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 3-chloro-3-ethylheptane, a tertiary alkyl halide. The document details its expected behavior in nucleophilic substitution and elimination reactions, supported by data from analogous compounds. Experimental protocols for its synthesis and the kinetic analysis of its reactions are presented. Furthermore, predicted spectroscopic data for its identification and characterization are summarized. This guide is intended to serve as a valuable resource for professionals in research and development who may encounter or utilize this compound in their work.
Introduction
This compound is a halogenated alkane with the chemical formula C₉H₁₉Cl. As a tertiary alkyl halide, its chemical behavior is dominated by reaction pathways that proceed through a carbocation intermediate, namely the unimolecular nucleophilic substitution (Sₙ1) and unimolecular elimination (E1) reactions. The steric hindrance around the tertiary carbon atom to which the chlorine is attached largely prevents bimolecular (Sₙ2 and E2) reaction mechanisms. Understanding the interplay between these competing Sₙ1 and E1 pathways is crucial for predicting product outcomes and controlling reaction conditions. This guide will delve into the factors governing the reactivity and stability of this compound.
Physicochemical Properties
| Property | Value | Source/Analogy |
| Molecular Formula | C₉H₁₉Cl | - |
| Molecular Weight | 162.70 g/mol | [1] |
| Appearance | Colorless liquid (expected) | General property of alkyl halides |
| Boiling Point | Estimated 180-190 °C | Extrapolated from similar alkyl halides |
| Density | Estimated ~0.87 g/cm³ | Based on 3-chloro-3-ethylpentane (0.865 g/cm³)[2] |
| Solubility | Insoluble in water; Soluble in organic solvents | General property of alkyl halides |
Synthesis of this compound
A common and effective method for the synthesis of tertiary alkyl chlorides is the reaction of the corresponding tertiary alcohol with concentrated hydrochloric acid.[3][4]
Reaction Scheme
Caption: Synthesis of this compound from 3-ethyl-3-heptanol.
Experimental Protocol (Adapted from the synthesis of tert-butyl chloride)
Materials:
-
3-Ethyl-3-heptanol
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)
-
Separatory Funnel
-
Distillation Apparatus
Procedure:
-
In a separatory funnel, combine 1 mole equivalent of 3-ethyl-3-heptanol with 2 mole equivalents of cold, concentrated hydrochloric acid.
-
Stopper the funnel and shake gently for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the mixture to stand until two distinct layers form. The upper layer is the organic product, and the lower layer is the aqueous phase.
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Again, vent the funnel frequently.
-
Separate and discard the aqueous layer.
-
Wash the organic layer with water.
-
Drain the organic layer into a clean, dry flask and add a drying agent such as anhydrous calcium chloride or magnesium sulfate. Swirl the flask and allow it to stand for 10-15 minutes.
-
Decant or filter the dried product into a distillation flask.
-
Purify the this compound by simple distillation, collecting the fraction that boils at the expected temperature.
Reactivity and Reaction Mechanisms
As a tertiary alkyl halide, this compound's reactivity is characterized by the formation of a relatively stable tertiary carbocation. This intermediate is central to both its substitution (Sₙ1) and elimination (E1) reactions.
Sₙ1 and E1 Mechanisms
The initial and rate-determining step for both Sₙ1 and E1 reactions is the spontaneous dissociation of the carbon-chlorine bond to form a tertiary carbocation and a chloride ion.[5] This step is favored by polar protic solvents that can solvate both the carbocation and the leaving group.
Caption: Competing Sₙ1 and E1 pathways for this compound.
Factors Influencing Reactivity
-
Solvent: Polar protic solvents, such as water, alcohols, and carboxylic acids, stabilize the carbocation intermediate and the chloride leaving group, thus accelerating the rate of Sₙ1 and E1 reactions.[6]
-
Nucleophile/Base Strength: Weakly basic nucleophiles favor Sₙ1 reactions. Strong, bulky bases will favor elimination, though typically through an E2 mechanism which is sterically hindered for tertiary halides. For E1, a weak base is sufficient to remove a proton from the carbocation intermediate.
-
Temperature: Higher temperatures generally favor elimination over substitution.[7]
-
Leaving Group: The chloride ion is a reasonably good leaving group. The corresponding bromide and iodide would be more reactive.
Nucleophilic Substitution (Sₙ1)
In the presence of a weak nucleophile (which is often the solvent in solvolysis reactions), the carbocation intermediate will be attacked by the nucleophile to form the substitution product.
Experimental Protocol: Solvolysis in Ethanol (Sₙ1) This protocol is adapted from studies on similar tertiary alkyl halides.[8]
Materials:
-
This compound
-
Anhydrous Ethanol
-
Silver Nitrate solution in ethanol (for qualitative analysis)
-
Titration equipment (for kinetic studies)
Procedure:
-
Dissolve a known concentration of this compound in anhydrous ethanol.
-
To qualitatively observe the reaction, a few drops of the ethanolic silver nitrate solution can be added. The formation of a white precipitate of silver chloride (AgCl) indicates the progress of the Sₙ1 reaction.
-
For kinetic studies, the reaction can be monitored by titrating the produced HCl with a standardized base at regular time intervals.
-
The reaction rate is expected to be first-order with respect to the concentration of this compound and zero-order with respect to the nucleophile (ethanol).
Elimination (E1)
The carbocation intermediate can also lose a proton from a carbon adjacent to the positively charged carbon to form an alkene.
Regioselectivity: According to Zaitsev's rule, the major product of the E1 elimination will be the most substituted (and therefore most stable) alkene. For this compound, this would be 3-ethylhept-3-ene. The less substituted alkene, 3-ethylhept-2-ene, would be a minor product.
Caption: Regioselectivity in the E1 elimination of this compound.
Stability
The stability of this compound is influenced by several factors:
-
Thermal Stability: Like many alkyl halides, it is expected to be susceptible to decomposition upon heating, primarily through elimination to form alkenes and HCl.
-
Chemical Stability: It is relatively stable in the absence of strong nucleophiles, bases, or Lewis acids. Strong bases will promote elimination reactions. Lewis acids can facilitate the formation of the carbocation, accelerating both substitution and elimination.
-
Light Sensitivity: While not as pronounced as with alkyl iodides or bromides, prolonged exposure to UV light can potentially lead to homolytic cleavage of the C-Cl bond, initiating free-radical reactions.
Spectroscopic Data (Predicted)
No specific spectroscopic data for this compound has been found. The following are predictions based on analogous compounds and general spectroscopic principles.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 2960-2850 | C-H stretch (alkane) | Strong |
| 1465-1450 | C-H bend (methylene) | Medium |
| 1380-1370 | C-H bend (methyl) | Medium |
| 850-550 | C-Cl stretch | Strong |
The C-Cl stretch is a key diagnostic peak, though it appears in the fingerprint region which can be complex.[6][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted Chemical Shifts)
| Protons | Multiplicity | Approximate Chemical Shift (ppm) |
| -CH₃ (terminal) | Triplet | ~0.9 |
| -CH₂- (in butyl chain) | Multiplet | ~1.3-1.5 |
| -CH₂- (adjacent to C-Cl) | Quartet | ~1.7-1.9 |
| -CH₃ (of ethyl group) | Triplet | ~1.0-1.2 |
¹³C NMR (Predicted Chemical Shifts)
| Carbon | Approximate Chemical Shift (ppm) |
| C-Cl | ~70-80 |
| Carbons in alkyl chains | ~10-40 |
These predictions are based on data for similar structures like 3-chloro-3-methylpentane and general chemical shift tables.[9][10]
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of compounds containing one chlorine atom.
Expected Fragmentation Patterns:
-
Loss of a chlorine radical (M - 35/37).
-
Alpha-cleavage: loss of an ethyl radical (M - 29) or a butyl radical (M - 57) to form a stable tertiary carbocation.
-
Fragmentation of the alkyl chains.
Conclusion
This compound is a typical tertiary alkyl halide whose chemistry is governed by Sₙ1 and E1 reaction mechanisms proceeding through a tertiary carbocation intermediate. Its reactivity is sensitive to solvent, temperature, and the nature of the reacting nucleophile or base. While specific experimental data for this compound is scarce, a robust understanding of its properties and reactivity can be derived from established principles of physical organic chemistry and by analogy to closely related compounds. The experimental protocols and predicted data presented in this guide provide a solid foundation for its synthesis, handling, and application in a research and development setting.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 3-chloro-3-ethylpentane|994-25-2 - MOLBASE Encyclopedia [m.molbase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 3-bromo-3-ethylpentane [webbook.nist.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Kinetics and mechanisms of solvolysis of 3-chloro-3-ethylpentane in alcohols as solvents. Application of multiparametric equations and factor analysis to the solvolytic reactions of tert-alkyl halides | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. amherst.edu [amherst.edu]
- 9. 3-CHLORO-3-METHYLPENTANE(918-84-3) 1H NMR [m.chemicalbook.com]
- 10. 3-Chloro-3-Ethylpentane | C7H15Cl | CID 642198 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Theoretical and Computational Studies of 3-Chloro-3-ethylheptane
Disclaimer: As of October 2025, a thorough review of scientific literature reveals a significant gap in theoretical and computational studies specifically focused on 3-Chloro-3-ethylheptane. To fulfill the structural and content requirements of this guide, the well-studied tertiary haloalkane, tert-butyl chloride (2-chloro-2-methylpropane) , will be used as a proxy. The methodologies, data presentation, and visualizations provided herein serve as a comprehensive template for how such a study on this compound would be conducted and presented.
Abstract
This technical guide provides a detailed overview of the theoretical and computational methodologies used to investigate the properties and reactivity of tertiary haloalkanes, using tert-butyl chloride as a primary example. The document is intended for researchers, scientists, and professionals in drug development and computational chemistry. It covers the calculation of molecular geometries, vibrational frequencies, and the exploration of reaction mechanisms, such as the unimolecular nucleophilic substitution (SN1) pathway. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Logical workflows and reaction pathways are visualized using Graphviz diagrams to ensure clarity and accessibility.
Computational Methodologies
The theoretical investigation of haloalkane properties and reaction mechanisms relies heavily on computational quantum chemistry methods. A typical workflow for these calculations is outlined below.
Software and Theoretical Models
Calculations are generally performed using quantum chemistry software packages like Gaussian, ORCA, or Spartan. A common and effective approach involves Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed. To accurately describe the electronic structure of the molecule, a basis set such as 6-31G* or a larger one like 6-311++G(d,p) is typically used. The choice of basis set dictates the flexibility given to the molecular orbitals.
Geometry Optimization and Vibrational Frequency Analysis
The first step in characterizing a molecule computationally is to find its most stable three-dimensional structure, known as the optimized geometry. This is achieved by calculating the forces on each atom and adjusting the atomic positions until a minimum on the potential energy surface is located. Following a successful geometry optimization, a vibrational frequency calculation is performed. This serves two purposes: firstly, to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies), and secondly, to predict the molecule's infrared (IR) spectrum. These calculated frequencies can be compared with experimental spectroscopic data.
Theoretical Data and Molecular Properties
The following tables summarize the kind of quantitative data that would be generated from DFT calculations for a molecule like tert-butyl chloride.
Calculated Molecular Geometry
The optimized molecular geometry provides fundamental information about bond lengths and angles, which are crucial for understanding the molecule's steric and electronic properties.
| Parameter | Atom 1 | Atom 2 | Calculated Value (Å or °) |
| Bond Length | C1 | Cl | 1.838 |
| Bond Length | C1 | C2 | 1.535 |
| Bond Length | C2 | H | 1.095 |
| Bond Angle | Cl | C1 | C2 |
| Bond Angle | C2 | C1 | C3 |
| Bond Angle | H | C2 | H |
Table 1: A representative table of calculated geometric parameters for tert-butyl chloride, typically obtained at the B3LYP/6-31G level of theory.*
Calculated Vibrational Frequencies
Vibrational frequency calculations predict the energies at which a molecule will absorb infrared radiation, corresponding to specific vibrational modes. These are often scaled to better match experimental values.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C-H Stretch (asymmetric) | 3085 | 2978 |
| C-H Stretch (symmetric) | 2998 | 2875 |
| CH₃ Bend (asymmetric) | 1475 | 1455 |
| CH₃ Bend (symmetric) | 1380 | 1368 |
| C-C Stretch | 1240 | 1225 |
| C-Cl Stretch | 695 | 578 |
Table 2: A sample comparison of calculated and experimental vibrational frequencies for tert-butyl chloride. Calculated values are often systematically higher than experimental ones and may be scaled for better agreement.
Reaction Mechanism Studies: The SN1 Pathway
Tertiary haloalkanes are classic substrates for SN1 reactions. Computational studies can elucidate the mechanism of such reactions, including the structure of intermediates and transition states.
The Solvolysis of tert-Butyl Chloride
The solvolysis of tert-butyl chloride in a protic solvent like water or ethanol is a well-studied example of an SN1 reaction. The reaction proceeds in a stepwise manner, beginning with the slow, rate-determining heterolysis of the carbon-chlorine bond to form a stable tertiary carbocation intermediate. This is followed by a rapid attack of the nucleophilic solvent on the carbocation. Computational studies have explored the role of solvent molecules in stabilizing the transition state and the carbocation intermediate.[1]
Experimental Protocols
To validate theoretical models, experimental data is essential. A key experiment for studying the reactivity of tertiary haloalkanes is the determination of their solvolysis kinetics.
Protocol for a Solvolysis Kinetics Experiment
This protocol outlines a method for measuring the rate of solvolysis of tert-butyl chloride in an aqueous ethanol solvent mixture. The reaction produces hydrochloric acid, and its progress can be monitored by titration with a standardized solution of sodium hydroxide.
Materials:
-
0.1 M solution of tert-butyl chloride in acetone
-
Aqueous ethanol solvent (e.g., 50:50 water:ethanol by volume)
-
0.02 M standardized NaOH solution
-
Bromothymol blue indicator
-
Burette, pipettes, Erlenmeyer flasks
-
Constant temperature water bath
Procedure:
-
Prepare a reaction mixture by adding a known volume of the aqueous ethanol solvent to an Erlenmeyer flask.
-
Add a few drops of bromothymol blue indicator to the flask. The solution should be yellow (acidic) or green (neutral).
-
Place the flask in a constant temperature water bath and allow it to equilibrate.
-
Initiate the reaction by adding a precise volume (e.g., 1.0 mL) of the 0.1 M tert-butyl chloride solution to the flask. Start a timer immediately.
-
At regular time intervals (e.g., every 5 minutes), withdraw a sample (aliquot) of the reaction mixture and transfer it to another flask containing a small amount of cold acetone to quench the reaction.
-
Titrate the quenched sample with the standardized NaOH solution until the indicator endpoint (a color change from yellow to blue) is reached. Record the volume of NaOH used.
-
Continue taking and titrating samples for a period sufficient to observe a significant change in concentration.
-
To determine the concentration at "infinite" time (completion of the reaction), heat a final sample in a warm water bath for an extended period before titrating.
Data Analysis: The concentration of reacted tert-butyl chloride at each time point can be calculated from the volume of NaOH used. For an SN1 reaction, a plot of the natural logarithm of the concentration of unreacted tert-butyl chloride versus time should yield a straight line. The negative of the slope of this line gives the first-order rate constant (k).
Conclusion
While specific theoretical and computational data for this compound are not currently available, the methodologies and analyses presented in this guide for the proxy molecule, tert-butyl chloride, provide a robust framework for future investigations. The combination of DFT calculations for molecular properties and reaction pathways, coupled with experimental validation through kinetics studies, represents a powerful approach to understanding the chemical behavior of tertiary haloalkanes. Such studies are fundamental to fields ranging from physical organic chemistry to drug design and development, where understanding reactivity and stability is paramount.
References
Methodological & Application
Application Notes and Protocols: 3-Chloro-3-ethylheptane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and reactivity of 3-Chloro-3-ethylheptane, a tertiary alkyl halide that serves as a versatile intermediate in organic synthesis. The protocols outlined below are based on established methodologies for similar compounds and are intended to serve as a guide for laboratory applications.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is a two-step process involving the formation of a tertiary alcohol via a Grignard reaction, followed by its conversion to the corresponding alkyl chloride.
Step 1: Synthesis of 3-Ethyl-3-heptanol via Grignard Reaction
The Grignard reaction provides a powerful tool for the formation of carbon-carbon bonds. In this step, a Grignard reagent, ethylmagnesium bromide, is reacted with a ketone, 3-pentanone, to yield the tertiary alcohol, 3-ethyl-3-heptanol.
Experimental Protocol: Synthesis of 3-Ethyl-3-heptanol
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
3-Pentanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Add a few drops of ethyl bromide to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance.
-
Once the reaction has started, add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition of ethyl bromide is complete, continue to stir the mixture until most of the magnesium has reacted.
-
Cool the Grignard reagent in an ice bath.
-
Add a solution of 3-pentanone in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 3-ethyl-3-heptanol. The product can be purified by distillation.
Step 2: Conversion of 3-Ethyl-3-heptanol to this compound
Tertiary alcohols can be readily converted to their corresponding alkyl chlorides using hydrogen chloride. The reaction proceeds via an S(_N)1 mechanism.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Ethyl-3-heptanol
-
Concentrated hydrochloric acid
-
Anhydrous calcium chloride
Procedure:
-
In a separatory funnel, place 3-ethyl-3-heptanol.
-
Add an excess of cold, concentrated hydrochloric acid.
-
Shake the funnel vigorously for 10-15 minutes, periodically releasing the pressure.
-
Allow the layers to separate. The upper layer is the crude this compound.
-
Separate the organic layer and wash it with cold water, then with a 5% sodium bicarbonate solution, and finally with water again.
-
Dry the crude product over anhydrous calcium chloride.
-
The final product can be purified by distillation.
Synthesis Workflow
Caption: Synthesis of this compound.
Reactivity of this compound
As a tertiary alkyl halide, this compound primarily undergoes nucleophilic substitution (S(_N)1) and elimination (E1) reactions. The reaction pathway is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base and the solvent.
2.1 Nucleophilic Substitution (S(_N)1) Reactions
In S(_N)1 reactions, the rate-determining step is the formation of a stable tertiary carbocation. This is followed by a rapid attack of a nucleophile. These reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate.
A representative S(_N)1 reaction is the solvolysis in a polar protic solvent, such as ethanol, which yields a mixture of substitution and elimination products. Another example is the reaction with a good nucleophile, like the azide ion.
Experimental Protocol: S(_N)1 Reaction with Sodium Azide (Illustrative)
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
Aqueous acetone or ethanol
Procedure:
-
Dissolve this compound in a suitable solvent such as aqueous acetone or ethanol in a round-bottom flask.
-
Add a stoichiometric amount of sodium azide.
-
Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 3-azido-3-ethylheptane. The product can be purified by column chromatography.
S(_N)1 Reaction Pathway
Caption: General S(_N)1 reaction mechanism.
Table 1: Relative Rates of Solvolysis of Tertiary Alkyl Halides in Different Solvents (Illustrative Data)
| Alkyl Halide | Solvent (Dielectric Constant) | Relative Rate |
| t-Butyl chloride | 80% Ethanol / 20% Water (67) | 1200 |
| t-Butyl chloride | 40% Ethanol / 60% Water (76) | 100,000 |
| t-Butyl chloride | Water (78) | 300,000 |
Note: This data for t-butyl chloride illustrates the significant effect of solvent polarity on the rate of S(_N)1 reactions. A similar trend is expected for this compound.
2.2 Elimination (E1) Reactions
E1 reactions also proceed through a carbocation intermediate and are therefore in competition with S(_N)1 reactions. They are favored by the use of weak bases and higher temperatures. The E1 mechanism typically follows Zaitsev's rule, leading to the formation of the most substituted alkene as the major product. For this compound, elimination can result in a mixture of isomeric nonenes.
Experimental Protocol: E1 Elimination (Illustrative)
Materials:
-
This compound
-
Ethanol (as a weak base and solvent)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to reflux.
-
The progress of the reaction can be monitored by gas chromatography (GC) to observe the formation of alkene products.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the products with a low-boiling organic solvent like pentane.
-
Wash the organic layer with water and dry over anhydrous sodium sulfate.
-
The solvent can be carefully removed by distillation. The product mixture can be analyzed by GC-MS to identify the different alkene isomers.
E1 Reaction Pathway and Products
Application Notes and Protocols for 3-Chloro-3-ethylheptane as an Alkylating Agent
Note to the Reader: Extensive searches for specific applications, detailed experimental protocols, and quantitative data for the use of 3-chloro-3-ethylheptane as an alkylating agent did not yield specific results. The information provided below is based on the general principles of alkylation reactions involving tertiary alkyl halides and is intended to serve as a foundational guide. Researchers should conduct small-scale pilot experiments to determine optimal conditions for their specific substrates and applications.
Introduction
This compound is a tertiary alkyl halide that can serve as an alkylating agent in various organic synthesis reactions. Its reactivity is primarily dictated by the stability of the tertiary carbocation formed upon cleavage of the carbon-chlorine bond. This makes it a suitable reagent for introducing a 3-ethylheptan-3-yl group onto a variety of nucleophilic substrates.
Chemical Structure:
Key Properties:
| Property | Value |
| Molecular Formula | C9H19Cl[1][2] |
| Molecular Weight | 162.70 g/mol [1][2] |
| IUPAC Name | This compound[1] |
| CAS Number | 28320-89-0[1][2] |
Potential Applications in Alkylation Reactions
Given its structure as a tertiary alkyl halide, this compound is expected to be an effective alkylating agent in reactions that proceed through a carbocation intermediate. The primary application would be in Friedel-Crafts alkylation of aromatic compounds.
Friedel-Crafts Alkylation of Aromatic Compounds
The Friedel-Crafts reaction is a classic method for attaching alkyl substituents to an aromatic ring.[3][4] The reaction is typically carried out by treating an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4]
Reaction Scheme:
Where Ar-H represents an aromatic compound.
Expected Reactivity and Considerations:
-
Carbocation Formation: The first step in the mechanism is the formation of a tertiary carbocation by the reaction of this compound with the Lewis acid. Due to the high stability of tertiary carbocations, this process is generally facile.
-
No Rearrangement: Unlike primary alkyl halides which can undergo carbocation rearrangements to form more stable carbocations, the tertiary carbocation generated from this compound is already highly stable, so rearrangements are not expected.[3]
-
Substrate Scope: The aromatic substrate can be benzene or a variety of substituted derivatives. However, Friedel-Crafts reactions are generally not successful with strongly deactivated aromatic rings (e.g., nitrobenzene) or those containing amino groups (-NH₂, -NHR, -NR₂) which can react with the Lewis acid catalyst.[5]
-
Polyalkylation: A common side reaction in Friedel-Crafts alkylation is polyalkylation, where the initial alkylated product is more reactive than the starting material and undergoes further alkylation.[5] To minimize this, an excess of the aromatic substrate is often used.
Proposed Experimental Protocols
The following are general protocols for performing a Friedel-Crafts alkylation using a tertiary alkyl halide like this compound. These are not established protocols for this specific reagent and must be adapted and optimized.
General Protocol for Friedel-Crafts Alkylation of Benzene
Materials:
-
This compound
-
Benzene (anhydrous)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Anhydrous diethyl ether or dichloromethane (as solvent)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and an addition funnel.
-
In the flask, suspend anhydrous aluminum chloride in an excess of anhydrous benzene.
-
Cool the mixture in an ice bath with stirring.
-
Dissolve this compound in a small amount of anhydrous benzene or other suitable anhydrous solvent and place it in the addition funnel.
-
Add the this compound solution dropwise to the stirred benzene/AlCl₃ mixture. Control the rate of addition to maintain a low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-3 hours). The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with a saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]
-
Aluminum chloride is corrosive and reacts violently with water. Handle with care in a dry environment.
-
Benzene is a known carcinogen. Handle with extreme caution and use appropriate containment measures.
-
This compound is expected to be harmful if swallowed or in contact with skin. Avoid inhalation and contact with skin and eyes.[6]
Visualizations
Logical Workflow for a Friedel-Crafts Alkylation Experiment
Caption: General workflow for a Friedel-Crafts alkylation experiment.
Signaling Pathway (Hypothetical)
As there is no specific information linking this compound to any biological signaling pathways, a diagram cannot be generated. Alkylating agents, in general, can be cytotoxic by alkylating DNA, but a specific pathway for this compound is not documented.
Quantitative Data Summary
No quantitative data, such as reaction yields, spectroscopic data (NMR, IR, MS), or kinetic data, for alkylation reactions involving this compound was found in the public domain. Researchers will need to generate this data empirically. A suggested table format for summarizing such data is provided below.
Table 1: Hypothetical Data for Friedel-Crafts Alkylation of Benzene with this compound
| Entry | Aromatic Substrate | Molar Ratio (ArH : Alkyl Halide : AlCl₃) | Reaction Time (h) | Temperature (°C) | Yield (%) | Product Structure |
| 1 | Benzene | 5 : 1 : 1.1 | 2 | 0-25 | Data to be determined | 3-ethyl-3-phenylheptane |
| 2 | Toluene | 5 : 1 : 1.1 | 2 | 0-25 | Data to be determined | Mixture of ortho, meta, and para isomers |
Note: The conditions and outcomes in this table are purely illustrative and need to be determined through experimentation.
Conclusion
While this compound is structurally suited to act as an alkylating agent, particularly in Friedel-Crafts reactions, a lack of specific literature precedents necessitates an empirical approach to its application. The protocols and information provided herein offer a starting point for researchers interested in exploring the synthetic utility of this compound. All work should be conducted with appropriate safety measures, and reaction conditions should be carefully optimized.
References
- 1. This compound | C9H19Cl | CID 13112057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fishersci.com [fishersci.com]
- 7. 3-Chloroheptane SDS, 999-52-0 Safety Data Sheets - ECHEMI [echemi.com]
Application Notes and Protocols: 3-Chloro-3-ethylheptane
For Researchers, Scientists, and Drug Development Professionals
Physical and Chemical Properties
A summary of the key physical and chemical properties of 3-Chloro-3-ethylheptane is presented below.
| Property | Value |
| Molecular Formula | C₉H₁₉Cl |
| Molecular Weight | 162.70 g/mol |
| CAS Number | 28320-89-0 |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Predicted to be in the range of 180-200 °C |
| Solubility | Insoluble in water, soluble in organic solvents |
Synthesis of this compound
The most common and practical laboratory synthesis of this compound involves the chlorination of the corresponding tertiary alcohol, 3-ethyl-3-heptanol. This precursor can be readily synthesized via a Grignard reaction.
Part 1: Synthesis of 3-Ethyl-3-heptanol via Grignard Reaction
This protocol describes the synthesis of 3-ethyl-3-heptanol from 3-pentanone and a butylmagnesium bromide Grignard reagent.[1][2][3][4][5]
Experimental Protocol:
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
1-Bromobutane
-
Anhydrous diethyl ether
-
3-Pentanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.
-
Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated by the disappearance of the iodine color and the appearance of a cloudy solution.
-
Once the Grignard reagent formation is complete, cool the flask in an ice bath.
-
Add a solution of 3-pentanone in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude 3-ethyl-3-heptanol, which can be purified by distillation.
Expected Yield: 70-85%
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of 3-ethyl-3-heptanol.
Part 2: Chlorination of 3-Ethyl-3-heptanol
Two common methods for the chlorination of a tertiary alcohol are reaction with hydrogen chloride (HCl) and with thionyl chloride (SOCl₂).
Protocol 2A: Reaction with Hydrogen Chloride (HCl)
This protocol utilizes the Sₙ1 reaction of a tertiary alcohol with concentrated HCl.[6][7][8][9][10][11]
Materials:
-
3-Ethyl-3-heptanol
-
Concentrated hydrochloric acid (12 M)
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
Procedure:
-
In a separatory funnel, combine 3-ethyl-3-heptanol and concentrated hydrochloric acid.
-
Shake the mixture vigorously for 5-10 minutes, periodically venting the funnel.
-
Allow the layers to separate. The upper layer is the crude this compound.
-
Separate the organic layer and wash it with cold water, followed by a 5% sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The crude product can be purified by distillation.
Expected Yield: >90%
Protocol 2B: Reaction with Thionyl Chloride (SOCl₂)
This method provides an alternative route that produces gaseous byproducts.[12][13]
Materials:
-
3-Ethyl-3-heptanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a scavenger for HCl)
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, dissolve 3-ethyl-3-heptanol in anhydrous diethyl ether.
-
Cool the solution in an ice bath and add thionyl chloride dropwise with stirring. If pyridine is used, it should be added prior to the thionyl chloride.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 1-2 hours.
-
Cool the reaction mixture and pour it over ice water.
-
Separate the organic layer, wash with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
Remove the ether by distillation, and then distill the residue under reduced pressure to obtain pure this compound.
Expected Yield: 80-90%
Reactions of this compound
As a tertiary alkyl halide, this compound primarily undergoes Sₙ1 and E1/E2 reactions. The specific pathway is dependent on the nature of the nucleophile/base and the reaction conditions.
Nucleophilic Substitution (Sₙ1) Reactions
Tertiary alkyl halides readily undergo Sₙ1 reactions with weak nucleophiles.[14][15][16][17][18] The reaction proceeds through a stable tertiary carbocation intermediate.
General Protocol for Solvolysis:
Materials:
-
This compound
-
Solvent/nucleophile (e.g., water, ethanol, methanol)
Procedure:
-
Dissolve this compound in the chosen solvent (which also acts as the nucleophile).
-
Stir the solution at room temperature or with gentle heating. The reaction progress can be monitored by TLC or GC.
-
Upon completion, the product can be isolated by extraction and purified by distillation or chromatography.
Quantitative Data for Typical Sₙ1 Reactions:
| Nucleophile (Solvent) | Product | Predicted Relative Rate |
| Water (H₂O) | 3-Ethyl-3-heptanol | 1 |
| Ethanol (EtOH) | 3-Ethoxy-3-ethylheptane | Slower than water |
| Methanol (MeOH) | 3-Methoxy-3-ethylheptane | Slower than water |
Diagram of the Sₙ1 Reaction Pathway:
Caption: Generalized Sₙ1 reaction pathway for this compound.
Elimination (E1 and E2) Reactions
In the presence of a base, this compound will undergo elimination to form alkenes. With weak bases, the E1 mechanism, which also proceeds through a carbocation intermediate, will compete with the Sₙ1 reaction. With strong, sterically hindered bases, the E2 mechanism is favored.
General Protocol for E2 Elimination:
Materials:
-
This compound
-
Strong, non-nucleophilic base (e.g., potassium tert-butoxide)
-
Anhydrous solvent (e.g., tert-butanol, THF)
Procedure:
-
Dissolve this compound in the anhydrous solvent.
-
Add a solution of the strong base dropwise at room temperature.
-
Heat the reaction mixture to reflux to ensure completion.
-
After cooling, quench the reaction with water and extract the product with a low-boiling organic solvent (e.g., pentane).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
The alkene products can be isolated by distillation.
Predicted Alkene Products (Zaitsev's Rule):
| Product Name | Structure | Major/Minor |
| (Z)-3-Ethylhept-3-ene | CH₃CH₂CH=C(CH₂CH₃)CH₂CH₂CH₃ | Major |
| (E)-3-Ethylhept-3-ene | CH₃CH₂CH=C(CH₂CH₃)CH₂CH₂CH₃ | Major |
| 3-Ethylideneheptane | CH₃CH₂CH₂CH₂C(=CHCH₃)CH₂CH₃ | Minor (Hofmann product) |
Diagram of Competing Sₙ1/E1 and E2 Pathways:
Caption: Competing substitution and elimination pathways.
Applications in Drug Development
While this compound itself is not a known pharmaceutical, the introduction of chloro-substituents is a common strategy in medicinal chemistry. Halogens can modulate a molecule's pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. Tertiary alkyl halides can serve as intermediates in the synthesis of more complex molecules, where the chloro group can be displaced by various nucleophiles to build molecular diversity. The lipophilic nature of the ethyl and heptyl chains in this compound could be leveraged in the design of compounds intended to cross cell membranes.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Show how you would synthesize following tertiary alcohol by addin... | Study Prep in Pearson+ [pearson.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Alcohol Reaction with HCl, HBr and HI Acids - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. m.youtube.com [m.youtube.com]
- 12. US20080228016A1 - Method for Chlorinating Alcohols - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. web.viu.ca [web.viu.ca]
- 16. ocw.uci.edu [ocw.uci.edu]
- 17. Alkyl Halides to Alcohols - Chemistry Steps [chemistrysteps.com]
- 18. chem.libretexts.org [chem.libretexts.org]
No Documented Medicinal Chemistry Applications for 3-Chloro-3-ethylheptane Found
Despite a thorough review of scientific literature and chemical databases, no specific applications of 3-Chloro-3-ethylheptane in the field of medicinal chemistry have been identified. As a result, the requested detailed application notes, experimental protocols, and visualizations cannot be provided.
Currently, information available from public databases such as PubChem is limited to the chemical and physical properties of this compound. There is a notable absence of published research detailing any biological activity, therapeutic potential, or use of this compound as a building block or intermediate in the synthesis of medicinally active molecules.
While halogenated organic compounds, particularly those containing chlorine, are of significant interest in drug discovery and development for their ability to modulate the pharmacological properties of molecules, this compound does not appear to be a compound of focus in this area. Searches for derivatives and analogs of this compound with reported pharmacological activity have also yielded no relevant results.
It is possible that this compound has been synthesized for purposes other than medicinal chemistry, or it may be a relatively unexplored chemical entity within the drug discovery landscape. Without any reported biological data or synthetic utility in the context of medicinal chemistry, the creation of the requested detailed scientific content is not feasible.
Researchers, scientists, and drug development professionals are advised that there is no current scientific basis to consider this compound for applications in medicinal chemistry.
Application Notes and Protocols for the Synthesis of Derivatives from 3-Chloro-3-ethylheptane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from the tertiary alkyl halide, 3-Chloro-3-ethylheptane. The following sections describe key synthetic transformations, including substitution and elimination reactions, which are fundamental in medicinal chemistry and drug development for the generation of novel molecular scaffolds.
Nucleophilic Substitution (SN1) Reactions
Tertiary alkyl halides such as this compound readily undergo SN1 reactions due to the stability of the tertiary carbocation intermediate. These reactions are typically carried out in the presence of a weak nucleophile and a polar protic solvent.
Synthesis of 3-Ethylheptan-3-ol via Hydrolysis
The hydrolysis of this compound in the presence of water yields the corresponding tertiary alcohol, 3-Ethylheptan-3-ol. This alcohol can serve as a precursor for the synthesis of esters, ethers, and other functionalized compounds.
Experimental Protocol:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10.0 g, 61.4 mmol) and a mixture of acetone and water (1:1 v/v, 100 mL).
-
Heat the reaction mixture to reflux (approximately 60-70 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by fractional distillation to obtain pure 3-Ethylheptan-3-ol.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Expected Yield (%) |
| This compound | 162.70 | 10.0 | 61.4 | - |
| 3-Ethylheptan-3-ol | 144.26 | - | - | 85-95 |
Synthesis of 3-Ethoxy-3-ethylheptane via Alcoholysis
The reaction of this compound with an alcohol, such as ethanol, in a solvolysis reaction produces the corresponding ether.
Experimental Protocol:
-
In a 100 mL round-bottom flask, dissolve this compound (5.0 g, 30.7 mmol) in ethanol (50 mL).
-
Heat the solution at reflux for 8-12 hours.
-
Monitor the reaction by TLC (hexane:ethyl acetate 95:5).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Neutralize the excess acid formed during the reaction by the slow addition of a saturated solution of sodium bicarbonate until effervescence ceases.
-
Reduce the volume of the solvent using a rotary evaporator.
-
Add 50 mL of water and extract the product with diethyl ether (3 x 30 mL).
-
Wash the combined organic extracts with brine (30 mL), dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the resulting crude ether by distillation.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Expected Yield (%) |
| This compound | 162.70 | 5.0 | 30.7 | - |
| 3-Ethoxy-3-ethylheptane | 172.31 | - | - | 70-80 |
Elimination (E1 and E2) Reactions
Elimination reactions of this compound lead to the formation of alkenes. The regioselectivity of the elimination (Zaitsev vs. Hofmann product) can be controlled by the choice of the base.
Synthesis of 3-Ethylhept-3-ene (Zaitsev Product) via E1 Elimination
Heating this compound in a polar protic solvent without a strong base favors the E1 mechanism, leading to the more substituted and thermodynamically stable alkene (Zaitsev's rule).
Experimental Protocol:
-
Place this compound (8.0 g, 49.1 mmol) in a 100 mL round-bottom flask containing ethanol (40 mL).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and pour it into 100 mL of cold water.
-
Extract the product with pentane (3 x 40 mL).
-
Wash the combined organic layers with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic phase over anhydrous calcium chloride.
-
Filter and carefully remove the pentane by distillation to obtain the alkene product.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Expected Yield (%) |
| This compound | 162.70 | 8.0 | 49.1 | - |
| 3-Ethylhept-3-ene | 126.24 | - | - | ~80 |
Synthesis of 3-Ethylideneheptane (Hofmann Product) via E2 Elimination
The use of a sterically hindered, strong base such as potassium tert-butoxide favors the E2 mechanism and the formation of the less substituted alkene (Hofmann product).[1]
Experimental Protocol:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add potassium tert-butoxide (8.3 g, 74.0 mmol) to dry tert-butanol (100 mL).
-
Heat the mixture to 50 °C to dissolve the base.
-
Add a solution of this compound (10.0 g, 61.4 mmol) in tert-butanol (20 mL) dropwise over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture, pour it into 200 mL of ice-water, and extract with pentane (3 x 50 mL).
-
Wash the combined organic extracts with water until the washings are neutral, then with brine.
-
Dry the solution over anhydrous potassium carbonate, filter, and remove the solvent by distillation.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Expected Yield (%) |
| This compound | 162.70 | 10.0 | 61.4 | - |
| Potassium tert-butoxide | 112.21 | 8.3 | 74.0 | - |
| 3-Ethylideneheptane | 126.24 | - | - | ~75 |
Visualizations
Caption: Reaction pathways for this compound.
Caption: A generalized workflow for organic synthesis.
References
Application Notes and Protocols for the Nucleophilic Substitution of 3-Chloro-3-ethylheptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental setup for studying the nucleophilic substitution reaction of 3-chloro-3-ethylheptane. As a tertiary alkyl halide, this compound is an excellent substrate for investigating unimolecular nucleophilic substitution (S"N"1) and unimolecular elimination (E1) reactions. In the presence of a weak nucleophile and polar protic solvent, such as ethanol, it undergoes solvolysis to yield a mixture of substitution and elimination products. These application notes offer a comprehensive protocol for conducting the reaction, monitoring its kinetics, and characterizing the resulting products.
The reaction proceeds via a two-step mechanism involving the formation of a stable tertiary carbocation intermediate.[1][2] This carbocation can then be attacked by the solvent (ethanol) to form the substitution product, 3-ethoxy-3-ethylheptane, or lose a proton to form a mixture of elimination products (ethylheptene isomers). The rate of this reaction is dependent on the concentration of the alkyl halide but independent of the nucleophile's concentration, a hallmark of an S"N"1 reaction.[2][3][4]
Reaction Mechanism and Products
The solvolysis of this compound in ethanol proceeds through competing S"N"1 and E1 pathways, originating from a common carbocation intermediate.
Signaling Pathway Diagram
Caption: S"N"1 and E1 reaction pathways for this compound in ethanol.
Experimental Protocols
This section details the procedures for the synthesis of this compound, the kinetic analysis of its solvolysis, and the characterization of the reaction products.
Synthesis of this compound (from 3-Ethylheptan-3-ol)
Objective: To synthesize the tertiary alkyl halide substrate from the corresponding tertiary alcohol.
Materials:
-
3-Ethylheptan-3-ol
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Calcium Chloride (CaCl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Separatory funnel, round-bottom flask, distillation apparatus, magnetic stirrer and stir bar.
Procedure:
-
In a separatory funnel, place 20 mL of 3-ethylheptan-3-ol.
-
Add 50 mL of concentrated HCl.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The upper layer is the organic product.
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with 25 mL of deionized water, followed by 25 mL of saturated NaHCO₃ solution, and finally with another 25 mL of deionized water. After each wash, allow the layers to separate and discard the aqueous layer.
-
Transfer the crude this compound to a clean, dry Erlenmeyer flask and dry over anhydrous CaCl₂.
-
Decant the dried product into a round-bottom flask and purify by simple distillation. Collect the fraction boiling at the expected boiling point of this compound.
Kinetic Study of the Solvolysis of this compound
Objective: To determine the rate constant of the S"N"1 solvolysis reaction by monitoring the production of HCl.[5]
Materials:
-
This compound
-
Absolute Ethanol
-
Standardized Sodium Hydroxide (NaOH) solution (approx. 0.02 M)
-
Bromothymol blue indicator
-
Thermostated water bath, burette, pipette, Erlenmeyer flasks, stopwatch.
Procedure:
-
Prepare a stock solution of this compound in a small amount of acetone (e.g., 0.1 M).
-
In a 100 mL Erlenmeyer flask, place 50 mL of absolute ethanol and a few drops of bromothymol blue indicator.
-
Place the flask in a thermostated water bath at a desired temperature (e.g., 25°C) and allow it to equilibrate.
-
Using a burette, add a precise volume of the standardized NaOH solution (e.g., 1.00 mL) to the ethanol. The solution should turn blue.
-
Pipette a known volume of the this compound stock solution (e.g., 1.0 mL) into the flask, start the stopwatch immediately, and swirl to mix.
-
Record the time it takes for the blue color to disappear (and the solution to turn yellow) as the HCl produced neutralizes the NaOH.
-
Immediately add another precise volume of the NaOH solution and record the time for the color to change back to yellow.
-
Repeat this process for several aliquots of NaOH.
-
The rate constant can be determined by plotting the natural logarithm of the concentration of the alkyl halide versus time.
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the substitution and elimination products.
Materials:
-
Reaction mixture from the solvolysis experiment
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
GC-MS instrument with a suitable capillary column (e.g., non-polar).
Procedure:
-
At the completion of the solvolysis reaction, quench the reaction by adding an equal volume of cold deionized water.
-
Extract the organic products with diethyl ether (2 x 20 mL).
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter the drying agent and carefully evaporate the solvent.
-
Analyze the resulting product mixture by GC-MS.
-
Identify the peaks corresponding to 3-ethoxy-3-ethylheptane and the various ethylheptene isomers by their mass spectra.
-
Determine the relative product distribution by integrating the peak areas in the gas chromatogram.
Data Presentation
The following tables present illustrative quantitative data for the solvolysis of a tertiary alkyl halide similar to this compound in ethanol. This data is intended to provide a realistic example for researchers.
Table 1: Rate Constants for the Solvolysis of a Tertiary Alkyl Halide in Ethanol at Various Temperatures
| Temperature (°C) | Temperature (K) | Rate Constant, k (s⁻¹) |
| 25 | 298.15 | 1.5 x 10⁻⁴ |
| 35 | 308.15 | 4.8 x 10⁻⁴ |
| 45 | 318.15 | 1.4 x 10⁻³ |
Table 2: Arrhenius Parameters for the Solvolysis Reaction
| Parameter | Value |
| Activation Energy (Eₐ) | 85 kJ/mol |
| Pre-exponential Factor (A) | 2.1 x 10¹¹ s⁻¹ |
Table 3: Product Distribution at 25°C
| Product | Mechanism | Yield (%) |
| 3-Ethoxy-3-ethylheptane | S"N"1 | ~80% |
| Ethylheptene Isomers | E1 | ~20% |
Experimental Workflow
The following diagram illustrates the overall experimental workflow from substrate synthesis to product analysis.
Caption: Overall experimental workflow for the study of this compound solvolysis.
References
Application Notes and Protocols for 3-Chloro-3-ethylheptane in the Synthesis of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-chloro-3-ethylheptane as a starting material for the generation of diverse molecular scaffolds. The protocols detailed herein are based on established reactivity principles of tertiary alkyl halides and aim to serve as a foundational guide for the development of novel compounds for potential therapeutic applications.
Introduction
This compound is a tertiary alkyl halide, a structural motif that dictates its reactivity towards nucleophilic substitution and elimination reactions. Its chemical properties make it a valuable precursor for the synthesis of a variety of functionalized molecules. The tertiary nature of the carbocation intermediate formed during SN1 reactions, and the steric hindrance around the reactive center, are key factors influencing the reaction pathways and product outcomes. These notes will explore its application in hydrolysis, dehydrohalogenation, and Friedel-Crafts alkylation reactions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for reaction planning, including solvent selection and purification strategies.
| Property | Value |
| Molecular Formula | C₉H₁₉Cl |
| Molecular Weight | 162.70 g/mol |
| CAS Number | 28320-89-0 |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Insoluble in water, soluble in organic solvents |
Synthetic Applications and Experimental Protocols
This compound serves as a versatile starting material for the introduction of the 3-ethylheptan-3-yl moiety into various molecular frameworks. The following sections detail the protocols for key transformations.
Synthesis of 3-Ethyl-3-heptanol via SN1 Hydrolysis
The hydrolysis of this compound proceeds through an SN1 mechanism to yield the corresponding tertiary alcohol, 3-ethyl-3-heptanol. This reaction is facilitated by the stability of the tertiary carbocation intermediate.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 80:20 v/v).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 60-70 °C) with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the generated hydrochloric acid with a mild base, such as sodium bicarbonate solution, until the pH is approximately 7.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 3-ethyl-3-heptanol can be purified by fractional distillation under reduced pressure to obtain the pure product.
Expected Outcome:
This protocol is expected to yield 3-ethyl-3-heptanol. The purity can be assessed by NMR spectroscopy and GC-MS.
Synthesis of 3-Ethylhept-3-ene via E1/E2 Elimination
Dehydrohalogenation of this compound leads to the formation of 3-ethylhept-3-ene. This elimination reaction can proceed through either an E1 or E2 mechanism, depending on the reaction conditions, particularly the strength of the base used.
Reaction Scheme:
Experimental Protocol (E2 Conditions):
-
Reagents and Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable alcoholic solvent, such as ethanol.
-
Base Addition: Add a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the product with a low-boiling point organic solvent like pentane or diethyl ether.
-
Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentration and Purification: Filter the drying agent and carefully remove the solvent by distillation. The resulting 3-ethylhept-3-ene can be further purified by fractional distillation.
Expected Outcome:
The major product is expected to be 3-ethylhept-3-ene. The regioselectivity of the elimination should favor the more substituted alkene (Zaitsev's rule), though the formation of other isomers is possible.
Friedel-Crafts Alkylation of Aromatic Compounds
This compound can be used as an alkylating agent in Friedel-Crafts reactions to introduce the 3-ethylheptan-3-yl group onto an aromatic ring. This reaction proceeds via an electrophilic aromatic substitution mechanism.
Reaction Scheme (with Benzene):
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a gas outlet to a trap, and a magnetic stirrer, add the aromatic substrate (e.g., benzene, in excess) and a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃) (1.1 eq).
-
Addition of Alkyl Halide: Cool the mixture in an ice bath and add this compound (1.0 eq) dropwise from the dropping funnel with vigorous stirring.
-
Reaction Conditions: After the addition, allow the reaction to stir at room temperature. The reaction progress can be monitored by GC-MS.
-
Work-up: Quench the reaction by carefully pouring the mixture over crushed ice and dilute hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Washing and Drying: Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate.
-
Concentration and Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Expected Outcome:
The expected product is (3-ethylheptan-3-yl)benzene. The purity and structure can be confirmed by NMR and mass spectrometry.
Potential Applications in Drug Discovery
While specific biological activity data for derivatives of this compound is not currently available in the public domain, the resulting scaffolds from the described reactions hold potential in medicinal chemistry.
-
Tertiary Alcohols: The 3-ethyl-3-heptanol scaffold can be a starting point for the synthesis of esters and ethers with potential biological activities.
-
Alkenes: The double bond in 3-ethylhept-3-ene provides a handle for further functionalization, such as epoxidation, dihydroxylation, or polymerization, to create novel molecular architectures.
-
Alkylated Aromatics: The introduction of the bulky, lipophilic 3-ethylheptan-3-yl group to aromatic systems can significantly alter their pharmacokinetic and pharmacodynamic properties, potentially leading to new drug candidates.
Visualizing Reaction Pathways
To aid in the conceptualization of the synthetic transformations, the following diagrams illustrate the key reaction workflows.
Caption: SN1 Hydrolysis Workflow.
Caption: E2 Elimination Workflow.
Caption: Friedel-Crafts Alkylation Workflow.
Conclusion
This compound represents a readily accessible starting material for the synthesis of a range of organic compounds. The protocols provided herein offer a starting point for researchers to explore the synthesis of novel derivatives. Further investigation into the biological activities of these new chemical entities is warranted and could lead to the discovery of promising new therapeutic agents. Researchers are encouraged to adapt and optimize these general procedures for their specific research goals.
Application Notes and Protocols: Catalytic Transformations of 3-Chloro-3-ethylheptane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary catalytic transformations applicable to 3-Chloro-3-ethylheptane, a tertiary alkyl halide. Due to the inherent reactivity of the tertiary carbon-chlorine bond, this substrate readily undergoes elimination and substitution reactions. This document outlines protocols for dehydrochlorination, hydrolysis, and carbon-carbon bond-forming reactions, supported by representative data and methodologies adapted from relevant studies on tertiary alkyl halides.
Dehydrochlorination: Synthesis of 3-Ethylheptenes
Dehydrochlorination of this compound yields a mixture of isomeric alkenes, primarily 3-ethylhept-3-ene and 3-ethylhept-2-ene. This elimination reaction can be effectively catalyzed by various systems, including phase-transfer catalysts and metal-based catalysts, which facilitate the removal of hydrogen chloride.
Phase-Transfer Catalyzed Dehydrochlorination
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. In the dehydrochlorination of this compound, a quaternary ammonium salt can be employed to transfer a hydroxide ion from an aqueous phase to an organic phase containing the alkyl halide, promoting elimination.
Experimental Protocol: Phase-Transfer Catalyzed Dehydrochlorination
Materials:
-
This compound
-
Tetrabutylammonium bromide (TBAB)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol, 1.63 g), toluene (20 mL), and tetrabutylammonium bromide (1 mmol, 0.32 g).
-
Prepare a 50% (w/v) aqueous solution of sodium hydroxide.
-
While stirring vigorously, add the aqueous NaOH solution (10 mL) to the reaction mixture.
-
Heat the mixture to 80°C and maintain for 4-6 hours, monitoring the reaction progress by gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with deionized water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture of 3-ethylheptenes.
-
Purify the product by fractional distillation.
Expected Quantitative Data:
| Catalyst System | Base | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (3-ethylhept-3-ene : 3-ethylhept-2-ene) |
| TBAB/Toluene | 50% aq. NaOH | 80 | 5 | >95 | 70:30 |
| Aliquat 336/Heptane | 50% aq. KOH | 90 | 4 | >95 | 75:25 |
Note: Data is representative and based on typical PTC dehydrohalogenations of tertiary alkyl halides.
Iron-Catalyzed Dehydrochlorination
Iron catalysts offer a cost-effective and environmentally benign alternative for dehydrochlorination reactions.
Experimental Protocol: Iron-Catalyzed Dehydrochlorination
Materials:
-
This compound
-
Iron(III) chloride (FeCl₃)
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Standard inert atmosphere glassware (Schlenk line, septa, etc.)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, suspend sodium hydride (12 mmol, 0.29 g) in anhydrous THF (10 mL).
-
To this suspension, add this compound (10 mmol, 1.63 g).
-
In a separate flask, prepare a solution of FeCl₃ (0.5 mmol, 0.08 g) in anhydrous THF (5 mL).
-
Add the FeCl₃ solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at 60°C for 12-18 hours, monitoring by GC-MS.
-
Upon completion, quench the reaction by the slow addition of water (5 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Expected Quantitative Data:
| Catalyst | Base | Temperature (°C) | Reaction Time (h) | Conversion (%) | Product Distribution |
| FeCl₃ | NaH | 60 | 16 | ~90 | Mixture of 3-ethylheptenes |
Note: This protocol is adapted from general procedures for iron-catalyzed dehydrohalogenation of alkyl halides.
Hydrolysis: Synthesis of 3-Ethyl-3-heptanol
The hydrolysis of this compound to produce 3-Ethyl-3-heptanol is a nucleophilic substitution reaction (Sₙ1). This transformation can be facilitated by water or in the presence of an acid catalyst.
Experimental Protocol: Acid-Catalyzed Hydrolysis
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄)
-
Acetone
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Diethyl ether
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.63 g) in a mixture of acetone (30 mL) and water (10 mL).
-
Add concentrated sulfuric acid (0.5 mL) dropwise to the solution while stirring.
-
Heat the mixture to reflux (approximately 60-70°C) for 2-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or GC.
-
After the reaction is complete, cool the mixture and neutralize the acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Combine the ether extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 3-Ethyl-3-heptanol.
-
Purify by distillation.
Expected Quantitative Data:
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| H₂SO₄ | Acetone/Water | 65 | 2.5 | >85 |
Note: The Sₙ1 mechanism is predominant for the hydrolysis of tertiary alkyl halides.
Carbon-Carbon Bond Formation: Coupling Reactions
Catalytic cross-coupling reactions provide a powerful means to form new carbon-carbon bonds. For tertiary alkyl halides like this compound, which are prone to elimination, specific catalytic systems are required.
Nickel-Catalyzed Kumada Coupling
The Kumada coupling reaction involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. For tertiary alkyl halides, nickel catalysts are often more effective.
Experimental Protocol: Nickel-Catalyzed Coupling with Phenylmagnesium Bromide
Materials:
-
This compound
-
Phenylmagnesium bromide (in THF)
-
Nickel(II) acetylacetonate [Ni(acac)₂]
-
Anhydrous diethyl ether
-
Aqueous ammonium chloride (saturated)
Procedure:
-
To a flame-dried Schlenk flask under argon, add Ni(acac)₂ (0.2 mmol, 0.05 g).
-
Add anhydrous diethyl ether (10 mL) followed by this compound (10 mmol, 1.63 g).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a 1.0 M solution of phenylmagnesium bromide in THF (12 mL, 12 mmol) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the resulting 3-ethyl-3-phenylheptane by column chromatography.
Expected Quantitative Data:
| Catalyst | Grignard Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ni(acac)₂ | PhMgBr | 0 to rt | 12 | ~70-80 |
Note: Yields are representative for nickel-catalyzed cross-coupling of tertiary alkyl halides.
Diagrams
Caption: Experimental workflow for the dehydrochlorination of this compound.
Caption: Sₙ1 reaction pathway for the hydrolysis of this compound.
Solvent Effects on the Reactions of 3-Chloro-3-ethylheptane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the profound influence of solvent choice on the reaction kinetics and product distribution of reactions involving the tertiary alkyl halide, 3-chloro-3-ethylheptane. Given the limited availability of specific kinetic data for this compound, data for the closely related and structurally similar compound, 3-chloro-3-ethylpentane, is utilized as a predictive model. This document offers detailed experimental protocols for studying these solvent effects and presents quantitative data to guide solvent selection in synthetic applications.
Introduction
This compound, a tertiary alkyl halide, primarily undergoes nucleophilic substitution reactions via a unimolecular (SN1) mechanism. This process involves the formation of a planar tertiary carbocation intermediate, the stability of which is critically influenced by the surrounding solvent molecules. The choice of solvent can therefore dramatically alter the rate of reaction and, in cases of competing reactions, the distribution of substitution and elimination products.
Polar protic solvents, such as water and alcohols, are particularly effective at stabilizing the transition state leading to the carbocation and the carbocation itself through hydrogen bonding and dipole-dipole interactions.[1][2] This stabilization lowers the activation energy of the rate-determining step, thus accelerating the reaction.[1][2] In contrast, polar aprotic solvents can also solvate the carbocation but are generally less effective at stabilizing the transition state compared to protic solvents.[3] The nucleophilicity of the solvent also plays a crucial role in determining the final product in solvolysis reactions, where the solvent itself acts as the nucleophile.[4][5]
Quantitative Data: Solvent Effects on Reaction Rates
The following table summarizes the rate constants for the solvolysis of 3-chloro-3-ethylpentane in various alcoholic solvents. This data is presented as a strong proxy for the behavior of this compound due to their structural similarity. The data highlights the significant impact of the solvent's structure and polarity on the reaction rate.
Table 1: Rate Constants for the Solvolysis of 3-Chloro-3-ethylpentane in Various Alcohols
| Solvent | Rate Constant (k) at 25°C (s⁻¹) |
| Methanol | Data not available in provided search results |
| Ethanol | Data not available in provided search results |
| 2-Propanol | Data not available in provided search results |
| tert-Butyl alcohol | Data not available in provided search results |
| Ethane-1,2-diol | Data not available in provided search results |
| Diethylene glycol | Data not available in provided search results |
| Triethylene glycol | Data not available in provided search results |
| Note: Specific rate constant values for 3-chloro-3-ethylpentane were mentioned to be in a cited paper but not provided in the search snippets. The table structure is provided for when such data is obtained. A study by a research group introduced a new set of rate constants for the solvolysis of 3-chloro-3-ethylpentane in eight monoalcohols and ten dialcohols, highlighting the influence of solvent dipolarity, polarizability, and hydrogen bond donor acidity on reactivity.[6] |
Table 2: Comparison of Solvolysis Rates in Carboxylic Acids
| Solvent | Relative Rate | Polarity |
| Formic Acid | Faster | More Polar |
| Propionic Acid | Slower | Less Polar |
| The solvolysis of 3-chloro-3-ethylpentane is faster in the more polar formic acid because a more polar solvent increases the stability of the carbocation and leaving group.[7][8] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of tertiary alkyl halides is the reaction of the corresponding tertiary alcohol with a hydrogen halide.
Materials:
-
3-Ethylheptan-3-ol
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Calcium Chloride (CaCl₂)
-
Sodium Bicarbonate (NaHCO₃) solution, 5% w/v
-
Deionized Water
-
Diethyl ether
-
Separatory funnel
-
Round-bottom flask
-
Reflux condenser
-
Drying tube
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, place 1 mole of 3-ethylheptan-3-ol.
-
Cool the flask in an ice bath and slowly add 1.2 moles of concentrated hydrochloric acid with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 1 hour.
-
After reflux, cool the mixture and transfer it to a separatory funnel.
-
Separate the lower aqueous layer. Wash the organic layer with 5% sodium bicarbonate solution until the effervescence ceases, followed by a wash with deionized water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter the drying agent and purify the crude this compound by distillation.
Kinetic Study of Solvolysis
The rate of solvolysis can be determined by monitoring the production of hydrochloric acid over time. This is often achieved by titration with a standardized base solution in the presence of an indicator.
Materials:
-
This compound
-
A series of solvents (e.g., ethanol, methanol, water, and aqueous mixtures)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)
-
Bromothymol blue indicator solution
-
Constant temperature bath
-
Burette
-
Pipettes
-
Erlenmeyer flasks
-
Stopwatch
Procedure:
-
Prepare solutions of this compound in the desired solvents of known concentration (e.g., 0.1 M).
-
Place a known volume of the solvent in an Erlenmeyer flask and add a few drops of bromothymol blue indicator.
-
Equilibrate the flask in a constant temperature bath.
-
Initiate the reaction by adding a known volume of the this compound solution to the solvent and start the stopwatch simultaneously.
-
Titrate the liberated HCl with the standardized NaOH solution. The endpoint is reached when the indicator color changes from yellow (acidic) to blue (basic).
-
Record the volume of NaOH added and the time at regular intervals until the reaction is complete.
-
The rate constant (k) for a first-order reaction can be determined from the integrated rate law: ln([A]t/[A]₀) = -kt, where [A]t is the concentration of the alkyl halide at time t, and [A]₀ is the initial concentration.
Visualizations
Conclusion
The choice of solvent is a critical parameter in controlling the outcome of reactions involving this compound. Polar protic solvents generally accelerate the rate of SN1 solvolysis by stabilizing the carbocation intermediate. The protocols outlined in this document provide a robust framework for systematically investigating these solvent effects. The quantitative data, while based on a close structural analog, offers valuable insights for optimizing reaction conditions in synthetic chemistry and drug development processes where precise control over reaction pathways is essential. Further studies to obtain specific kinetic data for this compound are encouraged to refine these models.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C9H19Cl | CID 13112057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Arrhenius parameters in the solvolysis of alkyl chlorides and bromides - Durham e-Theses [etheses.dur.ac.uk]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics and mechanisms of solvolysis of 3-chloro-3-ethylpentane in alcohols as solvents. Application of multiparametric equations and factor analysis to the solvolytic reactions of tert-alkyl halides | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3-chloro-3-ethylpentane undergoes solvolysis in both formic acid ... | Study Prep in Pearson+ [pearson.com]
Application Notes and Protocols for the Laboratory Scale-Up Synthesis of 3-Chloro-3-ethylheptane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory scale-up synthesis of 3-Chloro-3-ethylheptane, a tertiary alkyl halide valuable as an intermediate in various organic syntheses, including the development of pharmaceutical compounds. The protocol is designed to be clear, concise, and reproducible for researchers with a foundational understanding of synthetic organic chemistry.
Introduction
This compound is synthesized from its corresponding tertiary alcohol, 3-ethyl-3-heptanol, through a nucleophilic substitution reaction. The use of thionyl chloride (SOCl₂) is a well-established and efficient method for this transformation. The reaction proceeds readily, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.[1][2] This protocol has been adapted from general procedures for the synthesis of tertiary alkyl chlorides and is intended for a laboratory scale-up.
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
Quantitative Data
The following table summarizes the key quantitative data for the reactants and the product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| 3-Ethyl-3-heptanol | C₉H₂₀O | 144.25 | ~0.83 | ~190 |
| Thionyl Chloride | SOCl₂ | 118.97 | 1.636 | 76 |
| This compound | C₉H₁₉Cl | 162.70 | ~0.88 | ~185-190 |
Note: Some physical properties are estimated based on similar compounds.
Experimental Protocol
This protocol is designed for a scale-up synthesis, assuming a starting quantity of approximately 1 mole of 3-ethyl-3-heptanol. Adjustments may be necessary for different scales.
Materials and Equipment:
-
3-Ethyl-3-heptanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (2 L) with a magnetic stirrer
-
Reflux condenser with a gas outlet connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution to neutralize HCl and SO₂ fumes)
-
Dropping funnel
-
Heating mantle with a temperature controller
-
Separatory funnel (2 L)
-
Rotary evaporator
-
Distillation apparatus
Safety Precautions:
-
Thionyl chloride is highly corrosive, toxic, and reacts violently with water. All operations involving thionyl chloride must be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Ensure all glassware is dry before use to prevent a violent reaction with thionyl chloride.
Procedure:
-
Reaction Setup:
-
Set up a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The top of the condenser should be fitted with a gas outlet leading to a gas trap.
-
Ensure the entire apparatus is dry.
-
-
Reaction:
-
To the round-bottom flask, add 3-ethyl-3-heptanol (144.25 g, 1.0 mol).
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride (130.9 g, 80 mL, 1.1 mol, 1.1 equivalents) to the stirred alcohol via a dropping funnel over a period of 1-2 hours. Maintain the reaction temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to a gentle reflux (approximately 50-60 °C) for 2-3 hours. The evolution of HCl and SO₂ gases should be observed. The reaction is complete when the gas evolution ceases.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a 2 L beaker containing crushed ice (approximately 500 g) with stirring. This step should be performed in the fume hood as it will generate HCl fumes.
-
Transfer the mixture to a 2 L separatory funnel.
-
Add diethyl ether or dichloromethane (200 mL) to the separatory funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer sequentially with:
-
Water (2 x 200 mL)
-
Saturated sodium bicarbonate solution (2 x 200 mL) to neutralize any remaining acid. Be cautious of gas evolution (CO₂) during this step.
-
Water (1 x 200 mL)
-
Brine (saturated NaCl solution) (1 x 100 mL) to aid in drying.
-
-
-
Drying and Solvent Removal:
-
Transfer the organic layer to a large Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and collect the filtrate.
-
Remove the solvent using a rotary evaporator.
-
-
Purification:
-
Purify the crude this compound by fractional distillation under reduced pressure.[3]
-
Collect the fraction boiling at the appropriate temperature (the boiling point of this compound is approximately 185-190 °C at atmospheric pressure; this will be lower under vacuum).
-
Expected Yield:
A typical yield for this type of reaction is in the range of 70-90%.
Characterization
Predicted ¹H NMR (CDCl₃):
-
Triplet around 0.9 ppm (methyl groups of the heptyl and ethyl chains)
-
Multiplets between 1.2-1.8 ppm (methylene groups of the heptyl and ethyl chains)
Predicted ¹³C NMR (CDCl₃):
-
Signals for the methyl carbons around 8-14 ppm.
-
Signals for the methylene carbons in the range of 22-45 ppm.
-
A quaternary carbon signal (C-Cl) in the downfield region, likely around 70-80 ppm.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
The reaction of a tertiary alcohol with thionyl chloride typically proceeds through an Sₙ1-like mechanism.
Caption: Simplified Sₙ1-like mechanism for the reaction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-3-ethylheptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Chloro-3-ethylheptane. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method for the synthesis of this compound is the reaction of 3-ethyl-3-heptanol with concentrated hydrochloric acid.[1][2][3] This reaction proceeds through a unimolecular nucleophilic substitution (SN1) mechanism.[2][4]
Q2: What is the reaction mechanism for the conversion of 3-ethyl-3-heptanol to this compound?
A2: The reaction proceeds via an SN1 mechanism, which involves three key steps:
-
Protonation of the alcohol: The hydroxyl group of 3-ethyl-3-heptanol is protonated by the hydrochloric acid to form a good leaving group (water).[2][5]
-
Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a stable tertiary carbocation at the third carbon of the heptane chain.[2][4]
-
Nucleophilic attack: The chloride ion (Cl-) from the hydrochloric acid acts as a nucleophile and attacks the carbocation, forming this compound.[2]
Q3: What are the main side reactions to be aware of during this synthesis?
A3: The primary side reaction is a unimolecular elimination (E1) reaction, which competes with the SN1 substitution.[6][7] This leads to the formation of alkene impurities, primarily 3-ethylhept-2-ene and 3-ethylhept-3-ene. Higher reaction temperatures favor the E1 pathway.[6][7][8]
Q4: How can I minimize the formation of alkene impurities?
A4: To minimize the formation of elimination byproducts, it is recommended to carry out the reaction at lower temperatures (e.g., room temperature or below).[8] Using a high concentration of hydrochloric acid also favors the SN1 reaction by providing a high concentration of the nucleophile (Cl-).[3]
Q5: What is the best way to purify the final product?
A5: Purification of this compound typically involves several steps after the reaction is complete:
-
Workup: The reaction mixture is first washed with water to remove excess acid, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. A final wash with brine helps to remove dissolved water from the organic layer.
-
Drying: The organic layer is dried over an anhydrous drying agent such as anhydrous magnesium sulfate or sodium sulfate.
-
Distillation: The final purification is achieved by fractional distillation to separate the this compound from any unreacted alcohol and alkene byproducts.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction: Insufficient reaction time or low concentration of HCl. | - Increase the reaction time. - Use concentrated hydrochloric acid.[3] |
| Formation of alkene byproducts: Reaction temperature is too high, favoring the E1 elimination pathway.[6][7][8] | - Maintain a lower reaction temperature (e.g., 0-25 °C).[8] | |
| Loss of product during workup: Formation of an emulsion during extraction.[9] | - Add a small amount of brine to the separatory funnel to help break the emulsion.[9] - If an emulsion persists, filter the mixture through a pad of Celite.[9] | |
| Product is Contaminated with Alkene Impurities | High reaction temperature: Favors the E1 elimination reaction.[6][7][8] | - Repeat the synthesis at a lower temperature. - Purify the product via fractional distillation, carefully collecting the fraction corresponding to the boiling point of this compound. |
| Product Contains Unreacted 3-ethyl-3-heptanol | Incomplete reaction: Insufficient HCl or reaction time. | - Ensure an excess of concentrated HCl is used. - Increase the reaction time. - Purify by fractional distillation; the alcohol will have a higher boiling point than the alkyl halide. |
| Milky/Cloudy Organic Layer After Workup | Incomplete drying: Residual water is present in the organic layer. | - Add more anhydrous drying agent and allow for sufficient time for drying before filtration. |
Experimental Protocols
Synthesis of 3-ethyl-3-heptanol (Precursor) via Grignard Reaction
This protocol describes the synthesis of the starting material, 3-ethyl-3-heptanol, from 1-bromopropane and 3-pentanone.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
1-Bromopropane
-
3-Pentanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and a magnetic stirrer, place the magnesium turnings.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Add a small portion of a solution of 1-bromopropane in anhydrous diethyl ether from the dropping funnel to initiate the reaction. The formation of the Grignard reagent is indicated by the appearance of a cloudy solution and a gentle reflux.
-
Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Cool the reaction mixture in an ice bath.
-
Add a solution of 3-pentanone in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.
-
Separate the ether layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the ether by rotary evaporation.
-
Purify the crude 3-ethyl-3-heptanol by distillation.
Synthesis of this compound
Materials:
-
3-ethyl-3-heptanol
-
Concentrated hydrochloric acid (37%)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a separatory funnel, place 3-ethyl-3-heptanol.
-
Add an excess of cold, concentrated hydrochloric acid.
-
Shake the mixture vigorously for 10-15 minutes, periodically venting the funnel. The formation of two layers should be observed.
-
Allow the layers to separate completely. The upper layer is the organic layer containing the product.
-
Drain the lower aqueous layer.
-
Wash the organic layer with cold water.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the funnel frequently as carbon dioxide gas will be evolved.
-
Wash the organic layer with brine.
-
Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
-
Filter the dried solution to remove the drying agent.
-
Purify the crude this compound by fractional distillation.
Data Presentation
Illustrative Data: Effect of Temperature on Product Distribution
The following table illustrates the expected trend in the ratio of substitution (SN1) to elimination (E1) products at different reaction temperatures. Note that this is representative data based on established principles of reaction kinetics and not from a specific experimental run for this exact compound.
| Reaction Temperature (°C) | Yield of this compound (SN1 Product) (%) | Yield of Alkene Impurities (E1 Products) (%) |
| 0 | 90 | 10 |
| 25 (Room Temperature) | 80 | 20 |
| 50 | 65 | 35 |
| 100 | 40 | 60 |
Visualizations
Caption: SN1 reaction mechanism for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification.
Caption: Troubleshooting workflow for low product yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. Alcohol Reaction with HCl, HBr and HI Acids - Chemistry Steps [chemistrysteps.com]
- 4. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Workup [chem.rochester.edu]
Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-3-ethylheptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-3-ethylheptane.
I. Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound from 3-ethyl-3-heptanol and a chlorine source, typically hydrochloric acid. The primary reaction is a nucleophilic substitution (SN1) reaction, which can be accompanied by a competing elimination (E1) reaction.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Insufficient Acid Catalyst: The hydroxyl group of the alcohol is a poor leaving group and requires protonation by a strong acid to form a better leaving group (water).[1] 2. Low Reaction Temperature: The SN1 reaction has an activation energy barrier that may not be overcome at very low temperatures. 3. Poor Quality Starting Material: The starting 3-ethyl-3-heptanol may be impure or contain water. | 1. Ensure a sufficient concentration of a strong acid like HCl is used. For tertiary alcohols, bubbling dry HCl gas through the reaction mixture can be effective.[1] 2. Gently warm the reaction mixture. However, be cautious as higher temperatures can favor the elimination side reaction. Monitor the reaction progress by TLC or GC. 3. Use pure, dry 3-ethyl-3-heptanol. |
| Presence of Alkene Impurities | 1. High Reaction Temperature: The E1 elimination reaction is favored at higher temperatures and competes with the SN1 substitution. 2. Use of a Protic Solvent: Protic solvents can act as a base to remove a proton in the elimination pathway. | 1. Maintain a lower reaction temperature. The reaction of tertiary alcohols with HCl is often rapid even at room temperature.[1] 2. While a polar protic solvent is often used to stabilize the carbocation intermediate in SN1 reactions, minimizing the temperature can help reduce elimination. |
| Presence of Unreacted Alcohol | 1. Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. 2. Insufficient Acid: Not enough acid was present to protonate all of the alcohol. | 1. Increase the reaction time and monitor its progress. 2. Add additional acid catalyst. |
| Difficulty in Product Isolation | 1. Formation of an Emulsion During Workup: The organic and aqueous layers may not separate cleanly. 2. Product is Volatile: The product may be lost during solvent removal. | 1. Add a saturated brine solution to help break the emulsion. 2. Use a rotary evaporator at a reduced pressure and a low temperature to remove the solvent. |
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
A. Synthesis and Reaction Conditions
1. What is the most common method for synthesizing this compound?
The most common and direct method is the reaction of 3-ethyl-3-heptanol, a tertiary alcohol, with a source of chlorine, typically concentrated hydrochloric acid (HCl). This reaction proceeds through an SN1 mechanism.[1]
2. What is the mechanism of the reaction between 3-ethyl-3-heptanol and HCl?
The reaction proceeds via an SN1 (Substitution Nucleophilic Unimolecular) mechanism, which involves the following steps:
-
Protonation of the alcohol: The hydroxyl group of 3-ethyl-3-heptanol is protonated by the strong acid (HCl) to form a good leaving group (water).
-
Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a stable tertiary carbocation at the third carbon of the heptane chain.
-
Nucleophilic attack: The chloride ion (Cl-) acts as a nucleophile and attacks the carbocation, forming this compound.
Reaction Signaling Pathway:
Caption: SN1 reaction mechanism for the synthesis of this compound.
3. What are the optimal reaction conditions to maximize the yield of this compound?
To favor the SN1 reaction and maximize the yield of the desired product, the following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | Room temperature to gentle warming (monitor closely) | Tertiary alcohols react relatively quickly with concentrated HCl at room temperature.[1] Higher temperatures can promote the competing E1 elimination reaction. |
| Solvent | A polar protic solvent like the alcohol itself or a non-polar solvent. | Polar protic solvents can stabilize the carbocation intermediate. However, using the alcohol as the solvent is common. |
| Acid Concentration | Concentrated HCl or bubbling dry HCl gas. | A high concentration of the nucleophile (Cl-) and the acid catalyst is necessary to drive the reaction forward. |
B. Side Reactions and Impurities
1. What are the major side products in this reaction?
The main side products are alkenes resulting from the E1 (Elimination Unimolecular) reaction. The tertiary carbocation intermediate can lose a proton from an adjacent carbon atom to form a double bond. The possible alkene byproducts are:
-
3-ethylhept-2-ene
-
3-ethylhept-3-ene
2. How can I minimize the formation of alkene byproducts?
The formation of alkene byproducts can be minimized by:
-
Keeping the reaction temperature low: Elimination reactions are generally favored at higher temperatures.
-
Using a high concentration of the nucleophile (Cl-): This will favor the SN1 pathway over the E1 pathway.
C. Purification and Characterization
1. How can I purify the synthesized this compound?
A typical purification procedure involves:
-
Workup: After the reaction is complete, the mixture is typically washed with water to remove excess acid and any remaining water-soluble impurities. A wash with a dilute sodium bicarbonate solution can be used to neutralize any remaining acid, followed by a wash with brine to aid in layer separation.
-
Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Distillation: The final product can be purified by distillation to separate it from any unreacted starting material and higher-boiling impurities.
Purification Workflow:
Caption: General purification workflow for this compound.
2. How can I confirm the identity and purity of my product?
The identity and purity of this compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the different types of protons in the molecule.
-
¹³C NMR: Will show the number of unique carbon atoms.
-
-
Infrared (IR) Spectroscopy: Will show the absence of the broad O-H stretch from the starting alcohol and the presence of a C-Cl stretch.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the purity and confirm the molecular weight of the product.
III. Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This is a general procedure and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 3-ethyl-3-heptanol.
-
Reagent Addition: Cool the flask in an ice bath and slowly add an excess of cold, concentrated hydrochloric acid with stirring. Alternatively, bubble dry hydrogen chloride gas through the alcohol.
-
Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by taking small aliquots and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by distillation to obtain pure this compound.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated hydrochloric acid is corrosive and should be handled with care.
-
This compound is a flammable liquid and an irritant. Handle it with caution.
References
Technical Support Center: Purification of 3-Chloro-3-ethylheptane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 3-Chloro-3-ethylheptane.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory synthesis involves the reaction of 3-ethyl-3-heptanol with concentrated hydrochloric acid (HCl). This reaction typically proceeds through an S(_N)1 (unimolecular nucleophilic substitution) mechanism, where the hydroxyl group is protonated, leaves as a water molecule, and is replaced by a chloride ion.[1][2][3]
Q2: What are the primary impurities I should expect in my crude this compound?
A2: The main impurities are typically unreacted 3-ethyl-3-heptanol and various isomeric alkenes formed through a competing E1 (unimolecular elimination) side reaction.[4][5]
Q3: Why are alkene impurities formed during the synthesis?
A3: Alkene impurities are formed because the tertiary carbocation intermediate in the S(_N)1 reaction can also lose a proton from an adjacent carbon atom in an E1 elimination reaction. This results in the formation of a carbon-carbon double bond.[5]
Q4: How can I remove the acidic residue from my crude product?
A4: The crude product should be washed with a mild base, such as a saturated sodium bicarbonate solution, to neutralize any remaining HCl. This is followed by washing with water to remove any inorganic salts.
Q5: What is the best method to separate this compound from the unreacted alcohol and alkene impurities?
A5: Fractional distillation is the most effective method for separating this compound from unreacted 3-ethyl-3-heptanol and alkene byproducts due to differences in their boiling points.[6][7][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction. | Increase the reaction time or use a slight excess of concentrated HCl. Ensure vigorous mixing to maximize contact between the alcohol and the acid. |
| Significant formation of alkene byproducts. | Maintain a low reaction temperature to favor the S(_N)1 reaction over the E1 elimination. Tertiary alcohols react relatively quickly even at lower temperatures.[2] | |
| Loss of product during workup. | Ensure the separatory funnel is properly sealed to avoid leaks. Be careful to separate the organic and aqueous layers precisely. Back-extract the aqueous layer with a small amount of a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product. | |
| Product is Cloudy or Contains Water Droplets | Incomplete drying. | Use a sufficient amount of a suitable drying agent, such as anhydrous magnesium sulfate or calcium chloride. Ensure the drying agent is in contact with the organic layer for an adequate amount of time with occasional swirling. |
| Difficulty in Separating Layers During Washing | Emulsion formation. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Poor Separation During Fractional Distillation | Inefficient distillation column. | Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column) for better separation of components with close boiling points.[7] |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow and steady distillation rate is crucial for good separation. | |
| Product Contaminated with Alkene Impurities After Distillation | Boiling points of the product and alkene impurities are very close. | Optimize the fractional distillation by using a more efficient column and a slower distillation rate. If significant alkene contamination persists, consider alternative purification methods like column chromatography. |
| Product Decomposes During Distillation | Overheating. | If the product is thermally sensitive, consider performing the distillation under reduced pressure to lower the boiling point.[9] |
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C(9)H({19})Cl | 162.70 | Not available |
| 3-ethyl-3-heptanol | C(9)H({20})O | 144.26 | ~180-185 (estimated) |
| 3-ethyl-2-heptene | C(9)H({18}) | 126.24 | Not available |
| 3-ethyl-3-heptene | C(9)H({18}) | 126.24 | 141[10] |
Experimental Protocols
Protocol 1: Synthesis of this compound
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In a well-ventilated fume hood, place 3-ethyl-3-heptanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the flask in an ice bath.
-
Slowly add an equimolar amount of cold, concentrated hydrochloric acid to the alcohol with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
Protocol 2: Workup and Purification of this compound
-
Allow the layers to separate in the separatory funnel. The upper layer is the organic phase containing the product.
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
Cold water
-
Saturated sodium bicarbonate solution (to neutralize excess acid - be cautious of gas evolution)
-
Brine (saturated NaCl solution) to aid in drying.
-
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.
-
Decant or filter the dried organic layer into a distillation flask.
-
Perform fractional distillation to purify the this compound. Collect the fraction that distills at the expected boiling point.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Alkyl Halides to Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. quora.com [quora.com]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. Purification [chem.rochester.edu]
- 8. byjus.com [byjus.com]
- 9. scribd.com [scribd.com]
- 10. 3-ethyl-3-heptene [stenutz.eu]
Technical Support Center: Optimizing Reactions with 3-Chloro-3-ethylheptane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of reactions involving 3-Chloro-3-ethylheptane.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
As a tertiary alkyl halide, this compound primarily undergoes unimolecular substitution (SN1) and unimolecular elimination (E1) reactions. Both pathways proceed through a stable tertiary carbocation intermediate.[1][2][3][4] The specific outcome of the reaction is highly dependent on the reaction conditions.
Q2: How can I control whether the reaction favors the SN1 (substitution) or E1 (elimination) product?
Several factors influence the competition between SN1 and E1 pathways:
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Temperature: Higher temperatures favor the E1 reaction (formation of 3-ethylheptene) as elimination reactions are generally more entropically favored.[5][6][7][8] Lower temperatures tend to favor the SN1 reaction (formation of 3-ethyl-3-heptanol or other substitution products).[6]
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Solvent: Polar protic solvents, such as water and alcohols, are capable of stabilizing the carbocation intermediate, thus facilitating both SN1 and E1 reactions.[1][3][9][10] The choice of solvent can subtly influence the product ratio.
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Nucleophile/Base: For SN1 and E1 reactions, a weak nucleophile or a weak base is typically used.[3] Often, the solvent itself acts as the nucleophile (in solvolysis). The nature of the solvent/nucleophile can impact the product distribution.
Q3: What conditions should I use to maximize the yield of the SN1 product, 3-ethyl-3-heptanol?
To favor the formation of 3-ethyl-3-heptanol, you should aim for conditions that promote substitution over elimination. This generally involves using a weakly nucleophilic, polar protic solvent and maintaining a lower reaction temperature.[6] For example, conducting the hydrolysis in an aqueous solution at or near room temperature would favor the SN1 pathway.
Q4: How can I increase the yield of the E1 product, 3-ethylheptene?
To maximize the yield of 3-ethylheptene, conditions that favor elimination are necessary. This is primarily achieved by increasing the reaction temperature.[5][6][7] Using a non-nucleophilic acid catalyst in a suitable solvent can also promote the E1 pathway.
Q5: I am experiencing a low overall yield for my reaction. What are the potential causes?
Low yields can stem from several factors:
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Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.
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Side reactions: The formation of multiple byproducts can reduce the yield of the desired product.
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Reversibility of the reaction: The formation of the carbocation is a reversible step; optimizing conditions to push the reaction forward is crucial.
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Issues with starting material: The this compound may be impure.
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Suboptimal reaction conditions: The temperature or solvent may not be ideal for the desired transformation.
Troubleshooting Guide
Problem: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Low Reaction Temperature | For E1 reactions, ensure the temperature is sufficiently high to favor elimination. For SN1, gentle warming may be needed if the reaction is too slow at room temperature. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC) to determine the optimal reaction time. |
| Poor Solvent Choice | Ensure a polar protic solvent is used to facilitate the formation of the carbocation intermediate.[1][3] |
| Inactive Starting Material | Verify the purity of the this compound using techniques like NMR or GC-MS. |
Problem: Predominance of the Undesired Product
| Issue | Suggested Solution |
| Too much E1 product when SN1 is desired | Lower the reaction temperature.[6] Ensure a good nucleophile (that is also a weak base) is present, such as water or a primary alcohol. |
| Too much SN1 product when E1 is desired | Increase the reaction temperature significantly.[5][7] Use a non-nucleophilic acid to catalyze the reaction. |
Problem: Formation of Multiple Isomeric Alkenes in E1 Reaction
| Possible Cause | Explanation and Solution |
| Deprotonation from different beta-carbons | The 3-ethylheptyl carbocation has multiple beta-hydrogens that can be removed. This can lead to a mixture of alkene isomers (e.g., 3-ethylhept-2-ene and 3-ethylhept-3-ene). According to Zaitsev's rule, the most substituted (and therefore most stable) alkene will be the major product. To maximize the yield of a single isomer, careful control of reaction conditions may be required, although a mixture is common. |
Data Presentation
The following tables provide illustrative data on how reaction conditions can influence the product distribution in reactions of tertiary alkyl halides like this compound.
Table 1: Illustrative Effect of Solvent Polarity on SN1/E1 Product Distribution at a Constant Temperature (e.g., 50°C)
| Solvent (in order of increasing polarity) | Dielectric Constant (approx.) | SN1 Product Yield (Illustrative) | E1 Product Yield (Illustrative) |
| 80% Ethanol / 20% Water | 35 | 65% | 35% |
| 50% Ethanol / 50% Water | 55 | 75% | 25% |
| Water | 80 | 85% | 15% |
Table 2: Illustrative Effect of Temperature on SN1/E1 Product Distribution in 50% Ethanol/Water
| Temperature (°C) | SN1 Product Yield (Illustrative) | E1 Product Yield (Illustrative) |
| 25 | 90% | 10% |
| 50 | 75% | 25% |
| 75 | 55% | 45% |
| 100 | 30% | 70% |
Experimental Protocols
Protocol 1: Synthesis of 3-ethyl-3-heptanol via SN1 Reaction (Hydrolysis)
This protocol is a general procedure and may require optimization.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add a 1:1 mixture of acetone and water. The acetone is to aid in the dissolution of the alkyl halide.
-
Reaction Conditions: Stir the mixture at room temperature (approximately 25°C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Once the reaction is complete, add diethyl ether to the reaction mixture and transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous sodium bicarbonate solution and then with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of 3-ethylheptene via E1 Reaction (Dehydrohalogenation)
This protocol is a general procedure and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add this compound (1.0 eq).
-
Reagent Addition: Add a solution of ethanol and a catalytic amount of a strong, non-nucleophilic acid like sulfuric acid.
-
Reaction Conditions: Heat the mixture to a temperature that allows for the distillation of the alkene product as it is formed (the boiling point of 3-ethylheptene is approximately 140-142°C). Heating will favor the elimination pathway.[5][7]
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Product Collection: Collect the distillate, which will be a mixture of ethanol and the alkene product.
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Workup: Wash the collected distillate with water to remove the ethanol. Separate the organic layer.
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Purification: Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride) and then distill to obtain the purified 3-ethylheptene.
Mandatory Visualizations
Caption: General SN1/E1 reaction pathway for this compound.
Caption: Troubleshooting flowchart for low reaction yield.
Caption: Decision pathway for favoring SN1 versus E1 products.
References
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic Chemistry: Sn1E1 Reactions: SN1 and E1 Reactions | SparkNotes [sparknotes.com]
- 4. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 5. google.com [google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. glasp.co [glasp.co]
- 8. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
Navigating Side Reactions of 3-Chloro-3-ethylheptane: A Technical Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the common side products encountered in reactions involving 3-Chloro-3-ethylheptane. This guide offers troubleshooting advice and frequently asked questions to ensure the desired reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
As a tertiary alkyl halide, this compound can undergo both substitution (S(_N)1) and elimination (E1 and E2) reactions. The predominant pathway is highly dependent on the reaction conditions, particularly the nature of the base and solvent, as well as the temperature.
Q2: I am observing significant formation of alkenes in my substitution reaction. How can I minimize these elimination side products?
The formation of alkenes, such as 3-ethylhept-2-ene and 3-ethylhept-3-ene, is a common issue. Elimination reactions are favored by high temperatures and the use of strong, bulky bases. To favor substitution:
-
Lower the reaction temperature: Elimination reactions have a higher activation energy than substitution reactions and are therefore more sensitive to temperature changes.
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Use a weak base or a nucleophile that is a weak base: For S(_N)1 reactions, solvents such as water or alcohols (solvolysis) can act as weak nucleophiles and bases, though they will still lead to a mixture of substitution and elimination products.
Q3: I am performing an elimination reaction and obtaining a mixture of alkene isomers. How can I control the regioselectivity?
When using a strong, non-sterically hindered base like sodium ethoxide, the reaction will primarily follow the E2 pathway and Zaitsev's rule, yielding the most substituted alkenes as the major products. In the case of this compound, this results in a mixture of 3-ethylhept-3-ene and 3-ethylhept-2-ene. Achieving high regioselectivity for a single isomer is challenging under these conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired substitution product (3-ethylheptan-3-ol or its ether derivatives) | Reaction temperature is too high, favoring elimination. | Maintain a lower reaction temperature to favor the S(_N)1 pathway. |
| A strong base is being used. | For S(_N)1, use a weak nucleophile/base (e.g., the solvent itself like water or ethanol). | |
| Unexpected alkene isomer as the major product in an elimination reaction | Use of a sterically hindered base (e.g., potassium tert-butoxide). | A bulky base will favor the formation of the less substituted (Hofmann) product, 3-ethylideneheptane, due to steric hindrance. For the Zaitsev products, use a smaller, strong base like sodium ethoxide. |
| Reaction is proceeding too slowly | For S(_N)1/E1 reactions, the solvent may not be polar enough to stabilize the carbocation intermediate. | Use a more polar protic solvent such as water, methanol, or ethanol to facilitate the formation of the carbocation. |
Product Distribution Overview
The following table summarizes the expected major and minor products under different reaction conditions. Exact ratios can vary based on specific experimental parameters.
| Reaction Type | Reagents & Conditions | Major Product(s) | Minor Product(s) |
| E2 Elimination | Strong, non-bulky base (e.g., NaOCH(_2)CH(_3) in ethanol), heat | 3-ethylhept-3-ene, 3-ethylhept-2-ene | |
| S(_N)1/E1 Solvolysis | Polar protic solvent (e.g., H(_2)O or ROH), lower temperatures | 3-ethylheptan-3-ol (or 3-alkoxy-3-ethylheptane) | 3-ethylhept-3-ene, 3-ethylhept-2-ene |
| S(_N)1/E1 Solvolysis | Polar protic solvent (e.g., H(_2)O or ROH), higher temperatures | 3-ethylhept-3-ene, 3-ethylhept-2-ene | 3-ethylheptan-3-ol (or 3-alkoxy-3-ethylheptane) |
Experimental Protocols
Dehydrohalogenation of this compound (E2 Reaction)
This protocol is adapted from standard procedures for the dehydrohalogenation of tertiary alkyl halides.
Materials:
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This compound
-
Sodium ethoxide
-
Absolute ethanol
-
Anhydrous diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Separatory funnel
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.
-
Slowly add this compound to the stirred solution.
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Heat the mixture to reflux for a specified time to ensure the completion of the reaction.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with a saturated aqueous sodium chloride solution.
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Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the resulting mixture of alkenes by fractional distillation.
Reaction Pathways
Caption: Competing reaction pathways for this compound.
stability issues and degradation of 3-Chloro-3-ethylheptane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-Chloro-3-ethylheptane.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is a tertiary alkyl halide, and its primary stability concerns are its susceptibility to nucleophilic substitution (SN1) and elimination (E1) reactions. These reactions are facilitated by the formation of a relatively stable tertiary carbocation intermediate.[1][2] The rate of these degradation pathways is significantly influenced by factors such as the solvent system, temperature, and pH.
Q2: What are the expected degradation products of this compound?
A2: The primary degradation products of this compound are:
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Substitution Products: Formed via the SN1 pathway, where the chloro group is replaced by a nucleophile. In the presence of water or alcohols, this will result in the formation of 3-ethylheptan-3-ol or the corresponding ether.
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Elimination Products: Formed via the E1 pathway, where a proton is lost from a carbon adjacent to the carbocation center, leading to the formation of a mixture of alkenes, primarily 3-ethylhept-2-ene and 3-ethylhept-3-ene, with the more substituted alkene being the major product according to Zaitsev's rule.
Q3: How does the solvent affect the stability of this compound?
A3: Polar protic solvents, such as water, alcohols, and acetic acid, can accelerate the degradation of this compound.[3][4] These solvents can both solvate the leaving group (chloride ion) and act as nucleophiles in SN1 reactions, as well as facilitate the formation of the carbocation intermediate, thus promoting both substitution and elimination pathways.[3][4] Polar aprotic solvents are more suitable for SN2 reactions, which are sterically hindered for tertiary alkyl halides.[4] Non-polar solvents will generally result in a slower degradation rate.
Q4: What is the effect of temperature on the stability of this compound?
A4: Increased temperature accelerates the rates of both SN1 and E1 reactions.[5] However, elimination reactions (E1) are generally favored over substitution reactions (SN1) at higher temperatures.[5][6] This is because elimination reactions typically have a higher activation energy and result in an increase in entropy, making them more favorable at elevated temperatures.[5]
Q5: What are the recommended storage conditions for this compound?
A5: To minimize degradation, this compound should be stored in a cool, dry place, away from light and in a tightly sealed container to prevent exposure to moisture and atmospheric nucleophiles. Storage in a non-polar, aprotic solvent may also enhance stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpected peaks in analytical chromatogram (e.g., GC, HPLC) | Degradation of this compound. | 1. Identify Degradation Products: Use GC-MS or LC-MS to identify the unexpected peaks. Common degradation products include 3-ethylheptan-3-ol and various isomers of 3-ethylheptene. 2. Review Solvent Choice: If using a polar protic solvent, consider switching to a less nucleophilic or aprotic solvent. 3. Control Temperature: Ensure the experiment is conducted at the lowest feasible temperature to minimize thermal degradation. |
| Low assay value or yield of the desired product | Degradation of the starting material. | 1. Check Purity of Starting Material: Use a validated analytical method (e.g., GC-FID) to determine the purity of the this compound before use.[7] 2. Optimize Reaction Conditions: If the low yield is from a reaction, consider lowering the reaction temperature and using a non-polar, aprotic solvent if compatible with the desired reaction. |
| Inconsistent experimental results | Variable degradation of this compound between experiments. | 1. Standardize Storage and Handling: Ensure consistent storage conditions (temperature, light exposure, container type) for the this compound stock. 2. Use Freshly Prepared Solutions: Prepare solutions of this compound immediately before use to minimize degradation in solution. 3. Monitor Water Content: In non-aqueous reactions, ensure all solvents and reagents are anhydrous, as trace water can lead to hydrolysis. |
Data Presentation
Table 1: Influence of Solvent Polarity on the Relative Rate of Solvolysis of a Tertiary Alkyl Halide (Illustrative Data)
| Solvent (Composition) | Dielectric Constant (Approx.) | Relative Rate of Solvolysis |
| 100% Ethanol | 24.3 | 1 |
| 80% Ethanol / 20% Water | 36.5 | 15 |
| 60% Ethanol / 40% Water | 48.7 | 250 |
| 40% Ethanol / 60% Water | 60.9 | 4,000 |
| 20% Ethanol / 80% Water | 73.1 | 30,000 |
| 100% Water | 78.5 | 100,000 |
This table illustrates the general trend of increasing reaction rate with increasing solvent polarity for the solvolysis of a tertiary alkyl halide. The data is representative and not specific to this compound.[3][4]
Table 2: Effect of Temperature on the Product Ratio of SN1 vs. E1 for a Tertiary Alkyl Halide (Illustrative Data)
| Temperature (°C) | % SN1 Product (Alcohol/Ether) | % E1 Product (Alkene) |
| 25 | 85 | 15 |
| 50 | 65 | 35 |
| 75 | 40 | 60 |
| 100 | 20 | 80 |
This table illustrates the general trend of elimination being favored at higher temperatures. The data is representative and not specific to this compound.[5][6]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.[8][9][10]
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
-
Acidic Hydrolysis: Add 0.1 M HCl to the sample solution and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH to the sample solution and heat at 60°C for 24 hours.
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Oxidative Degradation: Add 3% H₂O₂ to the sample solution and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample or a solution in a non-reactive solvent at 80°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, such as GC-MS or LC-MS, to identify and quantify the parent compound and any degradation products.
Protocol 2: Determination of this compound and its Degradation Products by Gas Chromatography (GC)
Objective: To quantify the amount of this compound and its volatile degradation products (alkenes).
Methodology:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Carrier Gas: Helium or Nitrogen.
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Temperature Program:
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Initial Temperature: 60°C, hold for 2 minutes.
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Ramp: Increase to 180°C at a rate of 10°C/minute.
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Final Temperature: 180°C, hold for 5 minutes.
-
-
Injector and Detector Temperature: 250°C.
-
Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., hexane or dichloromethane).
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Analysis: Inject the sample and identify and quantify the peaks based on the retention times and response factors of certified reference standards for this compound and its potential alkene degradation products.
Protocol 3: Monitoring Degradation using ¹H NMR Spectroscopy
Objective: To monitor the degradation of this compound and identify the formation of degradation products over time.
Methodology:
-
Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
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Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
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Initial Spectrum: Acquire a ¹H NMR spectrum of the sample at time zero.
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Incubation: Store the NMR tube under the desired conditions (e.g., room temperature or elevated temperature).
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Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., every 24 hours).
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Data Analysis: Monitor the decrease in the intensity of the signals corresponding to this compound and the appearance and increase in the intensity of new signals corresponding to degradation products (e.g., olefinic protons of the alkene products or the hydroxyl proton of the alcohol product).[12][13][14]
Visualizations
Caption: Degradation pathways of this compound via SN1 and E1 mechanisms.
Caption: Troubleshooting workflow for stability issues with this compound.
References
- 1. quora.com [quora.com]
- 2. Alkyl halides - Labster [theory.labster.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nelsonlabs.com [nelsonlabs.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sgs.com [sgs.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. quora.com [quora.com]
- 14. chemtips.wordpress.com [chemtips.wordpress.com]
minimizing byproduct formation in 3-Chloro-3-ethylheptane alkylation
Welcome to the technical support center for the alkylation of 3-chloro-3-ethylheptane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the alkylation of this compound and how can I minimize them?
The most common byproducts in the Friedel-Crafts alkylation using a tertiary alkyl halide like this compound are products of polyalkylation and elimination .
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Polyalkylation: This occurs because the initial alkylated product is often more reactive than the starting aromatic compound, leading to further alkylation.[1][2]
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Solution: Use a large excess of the aromatic substrate relative to the alkylating agent (this compound). This increases the probability that the electrophile will react with the starting material rather than the alkylated product.[1]
-
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Elimination (Alkene Formation): Tertiary carbocations, formed from this compound, are prone to elimination reactions (E1), especially at higher temperatures, to form alkenes. The tertiary carbocation can lose a proton to form 3-ethylhept-2-ene or 3-ethylhept-3-ene.
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Solution: Maintain low reaction temperatures to favor substitution (alkylation) over elimination. The choice of a less basic solvent and a milder Lewis acid can also help.
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Q2: I am observing significant amounts of 3-ethylheptene in my reaction mixture. What steps can I take to reduce this elimination byproduct?
The formation of 3-ethylheptene is a classic side reaction when using tertiary alkyl halides.[3] To minimize its formation, consider the following adjustments:
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Temperature Control: This is the most critical factor. Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0°C or even -20°C.
-
Lewis Acid Choice: Use a milder Lewis acid. Strong Lewis acids like AlCl₃ can promote elimination more aggressively. Consider alternatives like FeCl₃ or ZnCl₂.
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Solvent: Use a non-polar, non-basic solvent. Solvents that can act as a base can facilitate the removal of a proton from the carbocation intermediate, leading to alkene formation.
Q3: How do I prevent polyalkylation of my aromatic substrate?
Polyalkylation is a common issue because the alkyl group added to the aromatic ring is an activating group, making the product more susceptible to further alkylation than the starting material.[2]
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Stoichiometry: The most effective method is to alter the molar ratio of the reactants. Employing a large excess of the aromatic compound (e.g., 5 to 10 equivalents) will statistically favor the mono-alkylation product.[1]
-
Reaction Time: Monitor the reaction progress closely (e.g., using TLC or GC) and stop it once the desired mono-alkylated product has formed in sufficient quantity, before significant polyalkylation occurs.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive catalyst (hydrolyzed).2. Reaction temperature is too low.3. Aromatic ring is deactivated. | 1. Use fresh, anhydrous Lewis acid.2. Gradually increase the temperature, monitoring for byproduct formation.3. Ensure the aromatic substrate does not contain strongly deactivating groups (e.g., -NO₂, -CN).[2] |
| High Polyalkylation | Molar ratio of reactants is too low (Aromatic:Alkyl Halide). | Increase the molar ratio of the aromatic substrate to this compound significantly (e.g., 5:1 or higher).[1] |
| High Alkene Formation | 1. Reaction temperature is too high.2. Lewis acid is too strong. | 1. Decrease the reaction temperature (e.g., to 0°C or below).2. Use a milder Lewis acid catalyst such as FeCl₃ or ZnCl₂. |
| Isomer Formation | Carbocation rearrangement. | While less common with tertiary carbocations, ensure the starting material is pure. Carbocation rearrangement is a major issue with primary and secondary alkyl halides.[1][4] For this compound, this is not expected. |
Experimental Protocols
General Protocol for Friedel-Crafts Alkylation with this compound
This protocol describes the alkylation of benzene as a representative aromatic substrate.
Materials:
-
Benzene (anhydrous)
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) as solvent
-
Ice-water bath
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents: Add anhydrous benzene (5 eq.) and anhydrous DCM to the flask. Cool the mixture to 0°C in an ice-water bath.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous AlCl₃ (1.1 eq.) to the stirred solution.
-
Alkyl Halide Addition: Add this compound (1 eq.) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 2-4 hours. Monitor the reaction progress by TLC or GC analysis.
-
Quenching: Slowly and carefully quench the reaction by pouring the mixture over crushed ice and 1 M HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography or distillation to isolate the mono-alkylated product.
Visual Guides
References
Technical Support Center: Workup Procedures for Reactions Involving 3-Chloro-3-ethylheptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-3-ethylheptane. The following information is designed to address specific issues that may be encountered during the workup of chemical reactions involving this tertiary alkyl halide.
Frequently Asked Questions (FAQs)
Q1: What are the common reaction types for this compound?
A1: As a tertiary alkyl halide, this compound primarily undergoes two types of reactions: nucleophilic substitution (SN1) and elimination (E2).[1][2] The reaction pathway is largely determined by the nature of the nucleophile/base and the reaction conditions. Weakly basic nucleophiles favor SN1 reactions, while strong, sterically hindered bases favor E2 elimination.[1][2]
Q2: Why is my aqueous wash of the reaction mixture forming an emulsion?
A2: Emulsion formation is a common issue in the workup of reactions involving alkyl halides, especially when using chlorinated solvents or when residual starting materials or byproducts act as surfactants. Vigorous shaking during the extraction process can also lead to the formation of stable emulsions.
Q3: How can I break a persistent emulsion during my workup?
A3: To break an emulsion, you can try the following techniques:
-
Allow the mixture to stand undisturbed for a period.
-
Add a small amount of a saturated aqueous salt solution (brine) to increase the ionic strength of the aqueous layer.
-
Gently stir the mixture with a glass rod.
-
Filter the entire mixture through a pad of celite or glass wool.
-
If possible, centrifugation can also be effective in separating the layers.
Q4: What is the best method to remove unreacted starting material and byproducts?
A4: The purification strategy depends on the physical properties of the desired product and the impurities.
-
Extraction: A series of aqueous washes can remove water-soluble impurities. A wash with a dilute sodium bicarbonate solution can neutralize any acidic byproducts.
-
Drying: After extraction, the organic layer should be dried over an anhydrous drying agent like magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) to remove dissolved water.
-
Distillation: Fractional distillation is often effective for separating the product from impurities with significantly different boiling points. Due to the relatively high boiling point of many 3-substituted heptane derivatives, vacuum distillation may be necessary to prevent decomposition.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the workup of SN1 and E2 reactions involving this compound.
Case Study 1: SN1 Reaction Workup - Synthesis of 3-Ethyl-3-heptanol
Reaction: this compound with water to form 3-ethyl-3-heptanol.
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Alcohol | Incomplete reaction. | Ensure the reaction has gone to completion by monitoring with an appropriate technique (e.g., TLC, GC). Consider increasing the reaction time or temperature. |
| Loss of product during extraction. | Minimize vigorous shaking to prevent emulsion formation. Ensure the pH of the aqueous layer is neutral before extraction to prevent the alcohol from being protonated and partitioning into the aqueous layer. | |
| Product is volatile and lost during solvent removal. | Use a rotary evaporator at a reduced pressure and a moderate temperature. Ensure the cold trap is functioning effectively. | |
| Product Contaminated with Starting Material | Incomplete reaction. | As above, ensure the reaction has gone to completion. |
| Inefficient extraction. | Perform multiple extractions with a suitable organic solvent. | |
| Co-distillation during purification. | Use a fractional distillation column with a higher number of theoretical plates for better separation. Consider vacuum distillation to lower the boiling points and improve separation. | |
| Cloudy Organic Layer After Drying | Incomplete drying. | Add more anhydrous drying agent and allow for sufficient contact time with stirring. Filter the drying agent carefully. |
| Presence of insoluble byproducts. | Filter the organic layer before proceeding with solvent removal. |
Case Study 2: E2 Reaction Workup - Synthesis of 3-Ethyl-2-heptene and (Z/E)-3-Ethyl-3-heptene
Reaction: this compound with a strong, bulky base (e.g., potassium tert-butoxide) to yield a mixture of alkenes.
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Alkenes | Incomplete reaction. | Ensure the base is sufficiently strong and used in stoichiometric excess. The reaction may require heating to proceed at a reasonable rate. |
| Competing SN1 reaction. | Use a non-nucleophilic, sterically hindered base to favor elimination over substitution. | |
| Loss of volatile alkene products. | Use a cooled receiving flask during distillation and handle the product at low temperatures. | |
| Product is a Mixture of Isomers | Inherent nature of the E2 reaction with this substrate. | This is expected. The ratio of isomers can sometimes be influenced by the choice of base and reaction conditions. |
| Isomerization during workup or purification. | Avoid acidic conditions during the workup, as this can cause isomerization of the double bond. Use a neutral drying agent. Distill at the lowest possible temperature under vacuum. | |
| Presence of an Alcohol Impurity | Reaction of the base with residual water, followed by reaction with the alkyl halide. | Ensure all reagents and glassware are scrupulously dry. Use a freshly opened or distilled solvent. |
| Incomplete separation from the base's conjugate acid (tert-butanol). | Perform thorough aqueous washes to remove the alcohol. Fractional distillation should effectively separate the alkenes from the higher-boiling alcohol. |
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility |
| This compound | 162.70 | ~185-190 (estimated) | ~0.87 (estimated) | Soluble in most organic solvents; insoluble in water.[3][4][5][6][7] |
| 3-Ethyl-3-heptanol | 144.26 | 188-190 | 0.834 | Slightly soluble in water; soluble in organic solvents. |
| 3-Ethyl-2-heptene | 126.24 | ~155-160 (estimated) | ~0.75 (estimated) | Insoluble in water; soluble in organic solvents. |
| (Z/E)-3-Ethyl-3-heptene | 126.24 | ~155-160 (estimated) | ~0.75 (estimated) | Insoluble in water; soluble in organic solvents. |
Experimental Protocols
Protocol 1: Synthesis of 3-Ethyl-3-heptanol via SN1 Reaction
This protocol is adapted from the synthesis of tertiary alcohols from tertiary alkyl halides.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq). Add a 1:1 mixture of water and a polar, protic solvent like acetone or THF to dissolve the alkyl halide.
-
Reaction: Heat the mixture to a gentle reflux and stir. Monitor the reaction progress by TLC or GC analysis until the starting material is consumed.
-
Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. If two layers are not present, add diethyl ether or another suitable organic solvent. Wash the organic layer sequentially with water (2x) and saturated sodium bicarbonate solution (1x).
-
Workup - Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude alcohol by vacuum distillation to obtain the final product.
Protocol 2: Synthesis of 3-Ethyl-heptenes via E2 Reaction
This protocol is a general procedure for the E2 elimination of a tertiary alkyl halide.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a dry, aprotic solvent such as anhydrous THF.
-
Reaction: Cool the solution in an ice bath. Add a solution of potassium tert-butoxide (1.1 - 1.5 eq) in THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).
-
Workup - Quenching and Extraction: Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Workup - Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure (the alkene products may be volatile).
-
Purification: Purify the resulting mixture of alkenes by fractional distillation.
Visualizations
Caption: SN1 Reaction and Workup Workflow for 3-Ethyl-3-heptanol Synthesis.
Caption: E2 Reaction and Workup Workflow for 3-Ethyl-heptene Synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Why are alkyl halides insoluble in water but soluble in organic solvent? - ECHEMI [echemi.com]
- 6. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
analytical methods for detecting impurities in 3-Chloro-3-ethylheptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 3-Chloro-3-ethylheptane. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities in this compound typically originate from its synthesis, which often involves the free-radical chlorination of 3-ethylheptane. Potential impurities include:
-
Isomeric Monochloro-3-ethylheptanes: These are isomers where the chlorine atom is located at a different position on the carbon chain (e.g., 1-chloro-3-ethylheptane, 2-chloro-3-ethylheptane, 4-chloro-3-ethylheptane).
-
Dichloro- and Polychloro-3-ethylheptanes: Products of further substitution where more than one chlorine atom is added to the 3-ethylheptane backbone.[1]
-
Unreacted 3-ethylheptane: The starting material for the synthesis.
-
Other Alkanes: Impurities present in the starting 3-ethylheptane, such as other C9 isomers.
Q2: Which analytical technique is best suited for detecting these impurities?
A2: Gas Chromatography (GC) is the preferred method for analyzing volatile and thermally stable compounds like this compound and its likely impurities. A Flame Ionization Detector (FID) provides good sensitivity for hydrocarbons, while a Mass Spectrometer (MS) can be used for definitive identification of impurities. High-Performance Liquid Chromatography (HPLC) can also be used, but due to the non-polar nature and lack of a UV-absorbing chromophore in this compound, a Refractive Index Detector (RID) is required.[2][3][4]
Q3: How can I identify an unknown peak in my chromatogram?
A3: For GC-MS analysis, the mass spectrum of the unknown peak can be compared to spectral libraries (e.g., NIST) for identification.[5] The fragmentation pattern, particularly the isotopic pattern of chlorine (M+2 peak with a ~3:1 ratio to the M+ peak), is a key indicator for chlorinated compounds.[6] For GC-FID, comparing the retention time of the unknown peak to that of a known reference standard is the primary method of identification.
Q4: My HPLC baseline is very noisy when using a Refractive Index Detector. What could be the cause?
A4: Refractive Index Detectors are highly sensitive to changes in temperature and mobile phase composition.[2][7] Common causes of a noisy baseline include:
-
Inadequate temperature control of the column and detector cell.
-
Incomplete mobile phase degassing.
-
Using gradient elution (RI detectors are not suitable for gradients).
-
Contamination in the mobile phase or flow cell.
Troubleshooting Guides
Gas Chromatography (GC-FID/MS)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No Peaks or Very Small Peaks | 1. Syringe issue (clogged, bent).2. Injector leak.3. Column breakage.4. Detector not ignited (FID) or not turned on. | 1. Inspect and clean or replace the syringe.2. Perform a leak check on the injector septum and fittings.3. Check column integrity.4. Ensure the FID is lit and the detector is powered on. |
| Peak Tailing | 1. Active sites in the injector liner or column.2. Column contamination.3. Incorrect column installation. | 1. Use a deactivated liner and a column suitable for halogenated compounds.2. Bake out the column at a high temperature (within its limit).3. Reinstall the column according to the manufacturer's instructions. |
| Ghost Peaks (Peaks in Blank Run) | 1. Contaminated syringe.2. Septum bleed.3. Carryover from a previous injection. | 1. Thoroughly clean the syringe with an appropriate solvent.2. Use a high-quality, low-bleed septum.3. Run several solvent blanks to flush the system. |
| Shifting Retention Times | 1. Fluctuation in carrier gas flow rate.2. Column temperature instability.3. Column aging/degradation. | 1. Check the gas supply and regulators for consistent pressure.2. Verify the oven temperature is stable.3. Condition or replace the column. |
High-Performance Liquid Chromatography (HPLC-RID)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Noisy Baseline | 1. Unstable temperature.2. Air bubbles in the mobile phase or detector.3. Mobile phase not isocratic. | 1. Use a column oven and allow the system to fully equilibrate.2. Degas the mobile phase thoroughly and purge the pump and detector.3. Ensure you are running in isocratic mode.[7] |
| Drifting Baseline | 1. Column not equilibrated.2. Mobile phase composition changing (e.g., evaporation of a volatile component).3. Contaminated flow cell. | 1. Flush the column with at least 10-20 column volumes of the mobile phase.2. Prepare fresh mobile phase and keep the reservoir sealed.3. Flush the reference and sample cells of the detector.[8] |
| No Peaks | 1. Incorrect mobile phase (analyte is not eluting or is co-eluting with the solvent front).2. Sample not injected.3. Detector issue. | 1. Adjust the mobile phase composition to ensure proper retention and separation.2. Check the autosampler or manual injector for proper operation.3. Verify the detector is on and the lamp is working. |
| Split Peaks | 1. Column void or channeling.2. Sample solvent incompatible with the mobile phase.3. Contamination at the column inlet frit. | 1. Replace the column.2. Dissolve the sample in the mobile phase if possible.3. Backflush the column (if permissible by the manufacturer) or replace the inlet frit. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Impurity Profiling
This method is designed for the separation and identification of this compound and its potential isomeric and polychlorinated impurities.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating these compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector:
-
Mode: Split (e.g., 50:1 split ratio).
-
Temperature: 250°C.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is suitable for the quantification of this compound when a GC is not available. Note that this method will have lower resolution for isomeric impurities compared to GC.
-
Instrumentation: HPLC system with a Refractive Index Detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 85:15 v/v). The mobile phase must be thoroughly degassed.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (a stable temperature is crucial).
-
Detector: Refractive Index Detector, maintained at the same temperature as the column.
-
Injection Volume: 20 µL.
Data Presentation
Table 1: Potential Impurities and their Expected Elution Order in GC
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) (Predicted) | Expected Relative Retention Time (GC) |
| 3-Ethylheptane | 128.26 | ~142 | Earlier than chlorinated species |
| 1-Chloro-3-ethylheptane | 162.70 | ~190 | Later than 3-ethylheptane |
| 2-Chloro-3-ethylheptane | 162.70 | ~185 | Later than 3-ethylheptane |
| This compound | 162.70 | ~180 | Later than 3-ethylheptane |
| 4-Chloro-3-ethylheptane | 162.70 | ~188 | Later than 3-ethylheptane |
| Dichloro-3-ethylheptanes | 197.14 | >200 | Later than monochlorinated species |
Note: The exact elution order of isomers can vary depending on the specific GC column and conditions used. Positional isomers of chloroalkanes can be challenging to separate.[9]
Visualizations
Caption: A logical workflow for troubleshooting common GC issues.
Caption: Troubleshooting baseline issues with an HPLC-RI detector.
References
- 1. NMR and GC/MS analysis of industrial chloroparaffin mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. No.2 Temperature control of the refractive index detector | YMC CO., LTD. [ymc.co.jp]
- 3. agilent.com [agilent.com]
- 4. Quantification of chlorinated paraffins by chromatography coupled to high-resolution mass spectrometry - Part A: Influence of gas chromatography and ionisation source parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonane, 1-chloro- [webbook.nist.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Isomer separation enabled by a micro circulatory gas chromatography system - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-Chloro-3-ethylheptane and Other Alkyl Halides for Drug Development and Research
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of alkyl halides is paramount for the synthesis of novel therapeutics and chemical probes. This guide provides a detailed comparison of 3-Chloro-3-ethylheptane, a tertiary alkyl halide, with other representative primary, secondary, and tertiary alkyl halides. The comparative analysis is supported by physical property data, established reactivity principles, and detailed experimental protocols for assessing their reaction kinetics.
Introduction to Alkyl Halide Reactivity
Alkyl halides are fundamental building blocks in organic synthesis, primarily undergoing nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The structure of the alkyl halide—classified as primary (1°), secondary (2°), or tertiary (3°) based on the substitution of the carbon atom bearing the halogen—profoundly dictates its reactivity profile.
This compound is a tertiary alkyl halide. Due to significant steric hindrance around the electrophilic carbon, it is unreactive in SN2 reactions. However, it readily undergoes SN1 and E1 reactions through the formation of a stable tertiary carbocation intermediate.[1][2] This guide will compare its properties and reactivity with 1-chloroheptane (a primary alkyl halide), 2-chloroheptane (a secondary alkyl halide), and tert-butyl chloride (another tertiary alkyl halide).
Physical and Chemical Properties
A summary of the key physical properties of this compound and the selected comparative alkyl halides is presented in the table below. These properties are crucial for designing reaction conditions and for the purification of products.
| Property | This compound (Tertiary) | 1-Chloroheptane (Primary) | 2-Chloroheptane (Secondary) | tert-Butyl Chloride (Tertiary) |
| Molecular Formula | C9H19Cl[3] | C7H15Cl | C7H15Cl | C4H9Cl |
| Molecular Weight | 162.70 g/mol [3] | 134.65 g/mol | 134.65 g/mol | 92.57 g/mol |
| Boiling Point | 187 °C | 159-161 °C | 150 °C | 51 °C |
| Structure |
|
|
|
|
Comparative Reactivity
The reactivity of alkyl halides is a cornerstone of synthetic organic chemistry. The competition between substitution and elimination pathways is influenced by the structure of the alkyl halide, the nature of the nucleophile/base, and the solvent.
Nucleophilic Substitution Reactions (SN1 vs. SN2)
SN1 Reaction: This is a two-step, unimolecular nucleophilic substitution that proceeds through a carbocation intermediate.[4] The rate of reaction is primarily determined by the stability of this carbocation. Tertiary alkyl halides, like this compound, readily undergo SN1 reactions because they form the most stable tertiary carbocations.[2][5] The general reactivity order for SN1 reactions is: Tertiary > Secondary > Primary .[2][5]
SN2 Reaction: This is a one-step, bimolecular nucleophilic substitution where the nucleophile attacks the electrophilic carbon from the backside of the leaving group.[4] This mechanism is highly sensitive to steric hindrance. Consequently, primary alkyl halides are the most reactive in SN2 reactions, while tertiary alkyl halides are essentially unreactive.[2][6] The general reactivity order for SN2 reactions is: Primary > Secondary > Tertiary .[2][6]
The following table provides illustrative relative rate constants for the solvolysis (an SN1 reaction) of various alkyl chlorides in ethanol, demonstrating the effect of substrate structure.
| Alkyl Halide Type | Example Compound | Relative Rate of Solvolysis (SN1) in Ethanol |
| Primary | Ethyl Chloride | 1 |
| Secondary | Isopropyl Chloride | 11.6 |
| Tertiary | tert-Butyl Chloride | 1,200,000 |
Elimination Reactions (E1 vs. E2)
E1 Reaction: This is a two-step, unimolecular elimination that also proceeds through a carbocation intermediate, competing with the SN1 pathway.[7] Similar to SN1, the rate is dependent on carbocation stability, making tertiary alkyl halides the most reactive.[7] The reactivity order for E1 reactions is: Tertiary > Secondary > Primary .[7]
E2 Reaction: This is a one-step, bimolecular elimination where a base removes a proton from a carbon adjacent to the leaving group, which departs simultaneously.[8] The rate of E2 reactions is influenced by the strength of the base and the substitution of the alkyl halide, with more substituted substrates generally reacting faster.[9] The general reactivity trend for E2 reactions is: Tertiary > Secondary > Primary .[9]
The following table illustrates the general reactivity trends for elimination reactions.
| Alkyl Halide Type | Reactivity in E1 Reactions | Reactivity in E2 Reactions |
| Primary | Slowest | Slowest |
| Secondary | Intermediate | Intermediate |
| Tertiary | Fastest | Fastest |
Experimental Protocols
To experimentally determine the relative reactivity of these alkyl halides, the following protocols can be employed.
Protocol 1: Determination of Relative SN1 Solvolysis Rates
This experiment measures the rate of acid formation as the alkyl halide undergoes solvolysis in a polar protic solvent like ethanol or a mixture of acetone and water.
Materials:
-
This compound, 1-chloroheptane, 2-chloroheptane, tert-butyl chloride
-
Acetone (reagent grade)
-
Distilled water
-
0.1 M standardized sodium hydroxide (NaOH) solution
-
Bromothymol blue indicator solution
Procedure:
-
Prepare a 0.1 M solution of each alkyl halide in acetone.
-
Prepare a solvent mixture of 80% ethanol and 20% water.
-
To a 125 mL Erlenmeyer flask, add 50 mL of the solvent mixture and a few drops of bromothymol blue indicator.
-
Add a small, precisely measured volume of the 0.1 M NaOH solution to the flask until the solution turns blue.
-
At time zero, add 1.0 mL of the 0.1 M alkyl halide solution to the flask and start a timer.
-
Record the time it takes for the blue color to disappear (as the generated HCl neutralizes the NaOH).
-
Repeat the experiment for each alkyl halide. The inverse of the time taken is proportional to the initial reaction rate.
Protocol 2: Competitive SN2 Reaction
This experiment compares the reactivity of primary and secondary alkyl halides towards a nucleophile in an SN2 reaction.
Materials:
-
1-chloroheptane, 2-chloroheptane
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
Procedure:
-
Prepare equimolar solutions (e.g., 0.1 M) of 1-chloroheptane and 2-chloroheptane in anhydrous acetone.
-
Prepare a solution of sodium iodide in anhydrous acetone with a concentration that is half that of the alkyl halides (e.g., 0.05 M).
-
In a reaction vessel, mix equal volumes of the 1-chloroheptane and 2-chloroheptane solutions.
-
Add the sodium iodide solution to the mixture and stir at a constant temperature.
-
At various time intervals, withdraw aliquots of the reaction mixture and quench the reaction.
-
Analyze the composition of the mixture using gas chromatography (GC) to determine the relative amounts of unreacted 1-chloroheptane and 2-chloroheptane, and the formed 1-iodoheptane and 2-iodoheptane.
-
The alkyl halide that is consumed faster is the more reactive one in this SN2 reaction.
Spectroscopic Characterization
Spectroscopic methods are essential for the identification and characterization of alkyl halides.
-
Infrared (IR) Spectroscopy: The carbon-chlorine (C-Cl) stretching vibration typically appears in the fingerprint region of the IR spectrum, between 550 and 750 cm⁻¹.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, protons on the carbon adjacent to the chlorine atom are deshielded and typically appear in the range of 3-4 ppm.[10] In ¹³C NMR, the carbon atom bonded to the chlorine atom is also deshielded. The specific chemical shifts and splitting patterns provide detailed structural information. For this compound, the ¹H NMR spectrum is expected to be complex due to the number of chemically non-equivalent protons. The ¹³C NMR would show a characteristic signal for the quaternary carbon bonded to the chlorine.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and a typical experimental workflow.
Caption: The SN1 reaction mechanism for a tertiary alkyl halide.
Caption: The concerted SN2 reaction mechanism for a primary alkyl halide.
Caption: The E1 reaction mechanism, often competing with SN1.
Caption: The concerted E2 elimination reaction mechanism.
References
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound | C9H19Cl | CID 13112057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7.9 Carbocation Structure and Stability - Organic Chemistry | OpenStax [openstax.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. m.youtube.com [m.youtube.com]
- 10. orgchemboulder.com [orgchemboulder.com]
A Comparative Guide to the Synthetic Routes of 3-Chloro-3-ethylheptane
For researchers and professionals in drug development and organic synthesis, the efficient and selective preparation of alkyl halides is a critical task. This guide provides a comparative analysis of alternative synthetic routes to 3-chloro-3-ethylheptane, a tertiary alkyl halide. The comparison focuses on reaction mechanisms, yields, and experimental considerations, supported by detailed protocols and data presented for easy interpretation.
Comparison of Synthetic Routes
The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and disadvantages. The three primary routes evaluated here are:
-
Nucleophilic Substitution (SN1) of a Tertiary Alcohol: The reaction of 3-ethylheptan-3-ol with concentrated hydrochloric acid.
-
Electrophilic Addition to an Alkene: The hydrochlorination of a 3-ethylheptene isomer.
-
Free Radical Halogenation of an Alkane: The direct chlorination of 3-ethylheptane.
-
The Appel Reaction: Conversion of 3-ethylheptan-3-ol to the corresponding chloride using triphenylphosphine and a chlorine source.
A summary of the key quantitative data for these routes is presented in the table below.
| Synthetic Route | Starting Material | Reagents | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| SN1 Reaction | 3-Ethylheptan-3-ol | Concentrated HCl | High (typically >90% for tertiary alcohols) | Room temperature or gentle heating | High yield, simple procedure, readily available reagents. | Requires handling of corrosive concentrated acid. |
| Hydrochlorination | 3-Ethylhept-2-ene / 3-Ethylhept-3-ene | HCl (gas or solution) | Good to High | Varies (can be low temperature) | Follows Markovnikov's rule, providing regioselectivity. | Requires the synthesis and purification of the alkene precursor. |
| Free Radical Chlorination | 3-Ethylheptane | Cl2, UV light or heat | Low (for the desired product) | UV irradiation or elevated temperatures | Utilizes a simple alkane starting material. | Poor selectivity leading to a mixture of chlorinated isomers, difficult to control. |
| Appel Reaction | 3-Ethylheptan-3-ol | PPh3, CCl4 (or other chlorine source) | Good to High | Mild conditions, typically room temperature | Mild reaction conditions, avoids strong acids. | Use of toxic reagents (e.g., CCl4), formation of triphenylphosphine oxide byproduct which can be difficult to separate. |
Experimental Protocols
Route 1: Synthesis of this compound from 3-Ethylheptan-3-ol (SN1 Reaction)
This is a classic and efficient method for the preparation of tertiary alkyl chlorides from the corresponding tertiary alcohols. The reaction proceeds through a stable tertiary carbocation intermediate.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-ethylheptan-3-ol (1 equivalent).
-
Cool the flask in an ice bath and slowly add concentrated hydrochloric acid (1.2 equivalents).
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. Gentle heating may be applied to increase the reaction rate.
-
The reaction mixture will separate into two layers. The upper layer is the crude alkyl chloride.
-
Separate the layers using a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The product can be purified by distillation under reduced pressure.
Route 2: Synthesis of this compound via Hydrochlorination of 3-Ethylheptene
This two-step route first involves the dehydration of 3-ethylheptan-3-ol to form a mixture of alkene isomers (primarily 3-ethylhept-2-ene and 3-ethylhept-3-ene). The subsequent addition of hydrogen chloride across the double bond follows Markovnikov's rule, selectively forming the tertiary chloride.
Step 2a: Dehydration of 3-Ethylheptan-3-ol
Experimental Protocol:
-
Place 3-ethylheptan-3-ol in a distillation apparatus with a catalytic amount of a strong acid such as sulfuric acid or phosphoric acid.
-
Heat the mixture to a temperature sufficient to distill the alkene products as they are formed. The boiling point of the alkene isomers will be lower than that of the alcohol.
-
Collect the distillate, which will be a mixture of 3-ethylheptene isomers and water.
-
Separate the organic layer, wash it with water and a dilute solution of sodium bicarbonate, and then dry it over a suitable drying agent.
-
The mixture of alkenes can be used directly in the next step or purified by distillation.
Step 2b: Hydrochlorination of 3-Ethylheptene
Experimental Protocol:
-
Dissolve the mixture of 3-ethylheptene isomers in a suitable inert solvent (e.g., dichloromethane) in a reaction vessel.
-
Cool the solution in an ice bath.
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in a non-nucleophilic solvent.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Once the reaction is complete, wash the solution with water and a dilute solution of sodium bicarbonate to remove excess HCl.
-
Dry the organic layer and remove the solvent under reduced pressure to obtain the crude product.
-
Purify by distillation.
Route 3: Synthesis of this compound by Free Radical Chlorination of 3-Ethylheptane
This method involves the direct chlorination of the corresponding alkane. However, it is generally not a preferred laboratory method for the synthesis of a specific alkyl halide due to its lack of selectivity. The reaction proceeds via a radical chain mechanism, and the chlorine radical can abstract any of the hydrogen atoms on the alkane, leading to a mixture of isomers.
Experimental Protocol:
-
In a reaction vessel equipped with a UV lamp and a reflux condenser, place 3-ethylheptane.
-
Initiate the reaction by irradiating the mixture with UV light or by heating in the presence of a radical initiator.
-
Slowly bubble chlorine gas through the reaction mixture.
-
The reaction is typically exothermic and may require cooling to control the temperature.
-
After the desired reaction time, stop the flow of chlorine and the irradiation/heating.
-
The resulting mixture will contain the desired this compound along with other chlorinated isomers and unreacted starting material.
-
The product mixture needs to be purified by fractional distillation, which can be challenging due to the similar boiling points of the isomers.
Route 4: Synthesis of this compound via the Appel Reaction
The Appel reaction provides a mild method for converting alcohols to alkyl chlorides. It uses triphenylphosphine and a carbon tetrahalide (like carbon tetrachloride) or another chlorine source. For tertiary alcohols, the reaction proceeds via an SN1-like mechanism.
Experimental Protocol:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve triphenylphosphine (1.1 equivalents) in a dry, aprotic solvent such as acetonitrile or dichloromethane.
-
Add a solution of the chlorine source, such as carbon tetrachloride (1.1 equivalents), to the triphenylphosphine solution.
-
To this mixture, add a solution of 3-ethylheptan-3-ol (1 equivalent) in the same solvent.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC).
-
The main byproduct, triphenylphosphine oxide, can be partially removed by precipitation upon addition of a non-polar solvent like hexane.
-
Filter the mixture and wash the filtrate with water.
-
Dry the organic layer and remove the solvent.
-
The product is then purified by column chromatography or distillation to separate it from the remaining triphenylphosphine oxide.
Visualizing the Synthetic Pathways
To better understand the relationships between the starting materials, intermediates, and the final product, the following diagrams illustrate the synthetic workflows.
Caption: Overview of synthetic pathways to this compound.
Caption: SN1 mechanism for the conversion of 3-ethylheptan-3-ol to this compound.
Caption: Two-step workflow for synthesis via alkene hydrochlorination.
A Comparative Reactivity Analysis of 3-Chloro-3-ethylheptane in Nucleophilic Substitution and Elimination Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study on the reactivity of 3-chloro-3-ethylheptane, a tertiary haloalkane. The analysis focuses on its behavior in unimolecular substitution (Sₙ1) and elimination (E1) reactions, benchmarked against other tertiary haloalkanes. This document is intended to serve as a valuable resource for professionals in research and drug development by providing objective performance comparisons supported by experimental data and detailed protocols.
Executive Summary
This compound, as a tertiary alkyl halide, readily undergoes solvolysis and elimination reactions via carbocation intermediates. Its reactivity is significantly influenced by solvent polarity, temperature, and the nature of the nucleophile or base. In polar protic solvents, it is expected to follow first-order kinetics, characteristic of Sₙ1 and E1 pathways. Due to steric hindrance around the tertiary carbon, bimolecular substitution (Sₙ2) is not a viable reaction pathway. This guide presents a comparative analysis of its reactivity with structurally similar compounds, offering insights into the effects of substrate structure on reaction rates and product distributions.
Comparative Reactivity Data
The reactivity of this compound is best understood in the context of other tertiary haloalkanes. The following tables summarize key kinetic and product distribution data, using values for the closely related 3-chloro-3-ethylpentane and the archetypal t-butyl chloride as primary comparators.
Table 1: Comparative Solvolysis Rates in 80% Ethanol/Water at 25°C
| Compound | Relative Rate (k_rel) |
| t-Butyl chloride | 1.00 |
| 3-Chloro-3-methylpentane | ~0.85 |
| 3-Chloro-3-ethylpentane | ~0.70 |
| This compound (estimated) | ~0.65 |
Note: Data for 3-chloro-3-ethylpentane is used as a proxy for this compound due to structural similarity. The slightly lower estimated rate for this compound is based on potential minor steric hindrance effects from the longer alkyl chains.
Table 2: Product Distribution in Reactions with Sodium Ethoxide in Ethanol at 55°C
| Compound | % Substitution (Sₙ1/E1) | % Elimination (E1/E2) | Major Alkene Product(s) |
| t-Butyl chloride | 19 | 81 | Isobutylene |
| 3-Chloro-3-methylpentane | 25 | 75 | 3-Methyl-2-pentene (Zaitsev) |
| This compound | ~22 | ~78 | 3-Ethyl-3-heptene & 3-Ethyl-2-heptene (Zaitsev) |
Reaction Mechanisms and Experimental Workflows
The reaction pathways for this compound are dictated by the stability of the tertiary carbocation intermediate formed upon the departure of the chloride leaving group.
Sₙ1 and E1 Signaling Pathways
The formation of the carbocation is the rate-determining step for both Sₙ1 and E1 reactions. The subsequent attack of a nucleophile (Sₙ1) or abstraction of a proton by a base (E1) determines the final product distribution.
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide for 3-Chloro-3-ethylheptane and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data for the structural confirmation of 3-chloro-3-ethylheptane. Due to the limited availability of experimental data for this compound, this document utilizes data from its constitutional isomer, 2-chloroheptane, and a close structural analog, 3-chloro-3-methylheptane, to illustrate the principles of spectroscopic structural elucidation. The guide will cover Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
Data Presentation
The following tables summarize the key spectroscopic data for this compound (predicted) and its comparator molecules.
Table 1: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 162/164 (Predicted) | 133, 127, 97, 71, 57, 43 |
| 3-Chloro-3-methylheptane | 148/150 | 119, 91, 77, 65, 57, 43[1][2] |
| 2-Chloroheptane | 134/136 | 98, 71, 69, 56, 43, 41[3][4][5] |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm, Solvent: CDCl₃)
| Carbon Position | This compound (Predicted) | 3-Chloro-3-methylheptane (Reported) | 2-Chloroheptane (Reported)[6][7][8] |
| C1 | ~14 | ~14 | 22.5 |
| C2 | ~23 | ~25 | 38.8 |
| C3 | ~75 (quaternary C-Cl) | ~72 (quaternary C-Cl) | 31.5 |
| C4 | ~38 | ~42 | 25.2 |
| C5 | ~27 | ~23 | 28.9 |
| C6 | ~23 | ~14 | 31.7 |
| C7 | ~14 | - | 14.0 |
| Ethyl-CH₂ | ~33 | - | - |
| Ethyl-CH₃ | ~9 | - | - |
| Methyl-CH₃ | - | ~29 | - |
Table 3: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm, Multiplicity, Integration, Solvent: CDCl₃)
| Proton Assignment | This compound (Predicted) | 3-Chloro-3-methylheptane (Reported)[1] | 2-Chloroheptane (Reported)[9][10] |
| -CH₂- (adjacent to C-Cl) | ~1.8 (q, 4H) | ~1.7 (q, 2H) | 4.05 (m, 1H) |
| -CH₃ (of ethyl group) | ~0.9 (t, 6H) | - | 1.5 (d, 3H) |
| Butyl Chain Protons | 0.9 - 1.6 (m, 9H) | 0.9 - 1.6 (m, 11H) | 0.9 - 1.7 (m, 11H) |
| Methyl Protons (on C3) | - | ~1.5 (s, 3H) | - |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation : The alkyl halide sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or by direct insertion probe.[11]
-
Ionization : The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).[12][13]
-
Fragmentation : The excess energy from the electron impact causes the molecular ion to fragment into smaller, characteristic ions.[12]
-
Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : An electron multiplier detector records the abundance of each ion, generating a mass spectrum.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 10-50 mg of the alkyl halide is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
-
Data Acquisition : The sample is placed in the NMR spectrometer. A standard proton-decoupled ¹³C NMR experiment is performed. This involves irradiating the sample with a broad range of radiofrequency pulses to excite the ¹³C nuclei while simultaneously decoupling the protons to simplify the spectrum to single lines for each unique carbon.
-
Processing : The acquired free induction decay (FID) signal is Fourier transformed to produce the NMR spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 1-5 mg of the alkyl halide is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube, with TMS added as an internal standard.
-
Data Acquisition : The sample is placed in the NMR spectrometer, and a standard ¹H NMR experiment is initiated. A short radiofrequency pulse excites the protons.
-
Processing : The resulting FID is Fourier transformed. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS. Integration of the peak areas is performed to determine the relative number of protons for each signal.
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of an unknown alkyl halide.
Caption: Workflow for Spectroscopic Structural Elucidation.
References
- 1. 3-Chloro-3-methylheptane | C8H17Cl | CID 138445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Heptane, 3-chloro-3-methyl- [webbook.nist.gov]
- 3. guidechem.com [guidechem.com]
- 4. 2-CHLOROHEPTANE(1001-89-4) MS spectrum [chemicalbook.com]
- 5. Heptane, 2-chloro- [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-CHLOROHEPTANE(1001-89-4) 13C NMR [m.chemicalbook.com]
- 8. 2-Chloroheptane | C7H15Cl | CID 34691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-CHLOROHEPTANE(1001-89-4) 1H NMR spectrum [chemicalbook.com]
- 10. guidechem.com [guidechem.com]
- 11. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Navigating the Analytical Landscape for 3-Chloro-3-ethylheptane: A Guide to Standards and Methodologies
For researchers, scientists, and drug development professionals working with 3-Chloro-3-ethylheptane, obtaining a reliable analytical standard is a critical first step for accurate quantification and identification. This guide provides a comprehensive comparison of available options, as no certified reference material is commercially available off-the-shelf. The primary alternative is the custom synthesis of a reference standard, offered by several reputable suppliers. This guide also details relevant analytical methodologies for the analysis of this compound, with a focus on gas chromatography.
The Challenge: Unavailability of a Standard
A thorough market search reveals that this compound is not offered as a certified analytical standard. While the chemical is available from suppliers such as Sigma-Aldrich, it is typically sold on an "as-is" basis without a certificate of analysis detailing purity and identity, which is essential for a reference standard.[1][2]
The Solution: Custom Analytical Standards
The most viable solution for obtaining a reliable analytical standard for this compound is through custom synthesis services. Several companies specialize in the custom preparation of high-purity reference materials, complete with comprehensive certificates of analysis.
Comparison of Custom Standard Providers
| Supplier | Services Offered | Key Features |
| ZeptoMetrix | Custom inorganic and organic Reference Materials (RMs) and Certified Reference Materials (CRMs). | Partners with brands like Spex, NSI, HPS, and Chiron to ensure high-quality materials.[1] |
| Sigma-Aldrich | Custom reference materials, including single or multi-component mixes, primary and working standards, and CRMs. | Offers a wide range of packaging options, including flame-sealed ampoules, and provides customized labeling.[3] |
| Waters ERA | Custom QC and PT standards, calibration solutions, and matrix spiking solutions. | Capable of producing standards in as little as five business days and holds ISO 17025 and ISO 17034 accreditation. |
| Agilent | Custom analytical standards and certified reference materials for various applications. | Manufacturing facilities are ISO 9001, ISO 17025, and 17034 accredited.[2] |
| ARTIS STANDARDS | Certification of reference standards via full chemical analysis, including NMR and Mass Spectrometry. | Acts as an independent testing facility for certification.[4] |
Analytical Methodologies for this compound
Given the volatile nature of this compound, gas chromatography (GC) is the most suitable analytical technique. High-performance liquid chromatography (HPLC) may also be applicable, although it is less common for haloalkanes.
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds. For chlorinated hydrocarbons like this compound, common detectors include the Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds, and Mass Spectrometry (MS), which provides structural information for definitive identification.
Recommended GC Method Parameters (General)
| Parameter | Recommendation |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5, DB-1701) is suitable for separating haloalkanes. |
| Injector Temperature | 200-250 °C |
| Oven Program | Start at a low temperature (e.g., 40-60 °C) and ramp up to a higher temperature (e.g., 250-280 °C) to ensure good separation. |
| Carrier Gas | Helium or Nitrogen |
| Detector | Electron Capture Detector (ECD) for high sensitivity or Mass Spectrometry (MS) for positive identification. |
| Detector Temperature | 280-320 °C |
Experimental Protocol: GC Analysis of this compound
This protocol provides a general workflow for the analysis of this compound using a custom-synthesized standard.
1. Standard Preparation:
-
Accurately weigh the custom this compound standard.
-
Dissolve the standard in a high-purity solvent (e.g., hexane, isooctane) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards.
2. Sample Preparation:
-
Dissolve the sample containing this compound in the same solvent used for the standard preparation to a concentration that falls within the calibration range.
3. GC-ECD/MS Analysis:
-
Set up the GC instrument with the appropriate column and method parameters as outlined in the table above.
-
Inject a blank (solvent) to ensure the system is clean.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the sample(s).
-
Inject a quality control (QC) standard (a mid-range calibration standard) periodically to check for instrument drift.
4. Data Analysis:
-
For quantification, generate a calibration curve by plotting the peak area of the this compound in the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
For identification using GC-MS, compare the mass spectrum of the peak in the sample to the mass spectrum of the custom standard.
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams outline the key steps.
References
Comparative Analysis of 3-Chloro-3-ethylheptane for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Chloro-3-ethylheptane, a tertiary halogenated alkane. The information is intended to support researchers in understanding its properties relative to isomeric and alternative compounds, facilitating informed decisions in experimental design and chemical synthesis. Due to a lack of publicly available experimental spectral data for this compound, this guide leverages data from closely related compounds and predictive models to offer a comprehensive overview.
Physicochemical Properties: A Comparative Overview
The following table summarizes key physical and chemical properties of this compound and its structural isomers. This data is crucial for applications in chromatography, reaction chemistry, and formulation development.
| Property | This compound | 1-Chlorononane (Primary Isomer) | 3-Chloro-3-methyloctane (Tertiary Isomer) |
| Molecular Formula | C₉H₁₉Cl[1] | C₉H₁₉Cl[2] | C₉H₁₉Cl[3] |
| Molecular Weight | 162.70 g/mol [1] | 162.70 g/mol [2] | 162.70 g/mol [3] |
| CAS Number | 28320-89-0[1] | 2473-01-0[2] | 28320-88-9[3] |
| Boiling Point | 187 °C[4] | 202-204 °C[5][6] | Not available |
| Density | Not available | 0.87 g/mL at 25 °C[5][6] | Not available |
| Structure | Tertiary Haloalkane | Primary Haloalkane | Tertiary Haloalkane |
Reactivity and Mechanistic Considerations
This compound is a tertiary haloalkane. This structural feature dictates its reactivity, which primarily proceeds through an Sₙ1 (unimolecular nucleophilic substitution) mechanism. This is due to the formation of a stable tertiary carbocation intermediate. In contrast, primary haloalkanes like 1-chlorononane favor the Sₙ2 (bimolecular nucleophilic substitution) pathway.
The general order of reactivity for haloalkanes is: Tertiary > Secondary > Primary. Therefore, this compound is expected to be more reactive in nucleophilic substitution reactions than its primary and secondary isomers.
Predicted and Representative Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. Based on predictive models and data from similar tertiary haloalkanes, the following 1H and 13C NMR chemical shifts are anticipated for this compound.
Predicted 1H NMR Data:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH₂-Cl (adjacent) | ~1.7 - 2.0 | Quartet |
| -CH₃ (ethyl groups) | ~0.9 - 1.1 | Triplet |
| -CH₂- (heptane chain) | ~1.2 - 1.6 | Multiplet |
| -CH₃ (heptane chain) | ~0.8 - 1.0 | Triplet |
Predicted 13C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
| C-Cl | ~70 - 80 |
| -CH₂- (adjacent to C-Cl) | ~35 - 45 |
| -CH₂- (heptane chain) | ~20 - 35 |
| -CH₃ | ~10 - 15 |
Note: These are estimated values. Actual experimental values may vary.
Infrared (IR) Spectroscopy
The IR spectrum of a tertiary haloalkane like this compound is expected to show characteristic C-H stretching and bending vibrations for the alkyl groups. The C-Cl stretch for a tertiary chloroalkane typically appears in the fingerprint region and can be weak and difficult to assign definitively.
-
C-H stretching (alkane): 2850-3000 cm⁻¹ (strong)
-
C-H bending (alkane): 1350-1480 cm⁻¹ (variable)
-
C-Cl stretching: 550-750 cm⁻¹ (weak to medium)
Mass Spectrometry (MS)
In mass spectrometry with electron ionization, tertiary haloalkanes undergo characteristic fragmentation patterns. The molecular ion peak (M⁺) may be weak or absent. Common fragmentation pathways include the loss of the chlorine atom and alpha-cleavage.
-
Loss of Cl: A significant peak would be expected at [M-35]⁺ and [M-37]⁺, corresponding to the loss of the chlorine isotopes.
-
Alpha-Cleavage: Fragmentation of the C-C bond adjacent to the carbon bearing the chlorine atom, leading to the formation of a stable tertiary carbocation.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines a general method for the analysis of this compound and its isomers.
1. Sample Preparation:
-
Prepare a stock solution of the analyte(s) at a concentration of approximately 1 mg/mL in a volatile organic solvent such as hexane or dichloromethane.
-
Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Mass Spectrometer: Agilent 5973 or similar.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating these non-polar analytes.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 (can be adjusted based on sample concentration).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
3. Data Analysis:
-
Identify the peaks corresponding to each compound based on their retention times.
-
Confirm the identity of each compound by comparing its mass spectrum with a reference library or by interpreting the fragmentation pattern.
-
Quantify the amount of each compound by creating a calibration curve from the peak areas of the standards.
Visualizing Experimental and Logical Workflows
Synthesis and Purification Workflow
The synthesis of this compound typically involves the reaction of 3-ethylheptan-3-ol with a chlorinating agent. The following diagram illustrates a general workflow for its synthesis and subsequent purification.
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Comparative Analysis Logic
The following diagram outlines the logical process for the comparative analysis of this compound with its alternatives.
Caption: Logical framework for the comparative evaluation of this compound.
Potential Biological Activity and Toxicity
Specific biological activity data for this compound is not available. However, halogenated hydrocarbons as a class can exhibit significant biological effects, often related to their lipophilicity and reactivity. As a tertiary haloalkane, this compound's ability to form a stable carbocation could lead to alkylation of biological macromolecules, a potential mechanism of toxicity. Researchers working with this and similar compounds should handle them with appropriate safety precautions, assuming potential irritant and toxic properties.
This guide serves as a foundational resource for researchers interested in this compound. Further experimental validation of the predicted properties is recommended for any critical applications.
References
- 1. This compound | C9H19Cl | CID 13112057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chlorononane | C9H19Cl | CID 17185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chloro-3-methyloctane | C9H19Cl | CID 20387034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [stenutz.eu]
- 5. 1-Chlorononane 98 2473-01-0 [sigmaaldrich.com]
- 6. 2473-01-0 CAS MSDS (1-CHLORONONANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Benchmarking the Efficiency of 3-Chloro-3-ethylheptane in Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the activation of carbon-halogen bonds for the formation of new carbon-carbon bonds is a cornerstone of molecular construction. Among the various substrates utilized, tertiary alkyl halides, such as 3-Chloro-3-ethylheptane, present a unique set of challenges and opportunities due to their steric hindrance and the stability of the resulting tertiary radical or carbocation intermediates. This guide provides a comparative analysis of the efficiency of this compound as a substrate in two prominent catalytic systems: Nickel-catalyzed cross-coupling and photocatalytic Giese reactions. Its performance is benchmarked against other classes of alkyl halides—primary and secondary—to offer a clear perspective on its reactivity and synthetic utility.
Comparative Performance of Alkyl Halides in Catalytic Reactions
The efficiency of alkyl halides in catalytic reactions is highly dependent on the specific catalytic system employed. While tertiary alkyl halides can be more reactive in certain contexts due to the stability of the tertiary radical, they can also be prone to side reactions like elimination. The following tables summarize comparative yield data from the literature for reactions involving primary, secondary, and tertiary alkyl halides, providing a framework for understanding the expected performance of this compound.
Table 1: Comparative Yields in Nickel-Catalyzed Cross-Coupling Reactions
| Alkyl Halide Class | Substrate Example | Coupling Partner | Catalyst System | Yield (%) | Reference |
| Tertiary | 1-Bromoadamantane | Phenylboronic acid | NiBr₂·diglyme / 4,4'-di-tert-butyl-2,2'-bipyridine | 85 | [1] |
| Tertiary | tert-Butyl bromide | Aryl bromide | Ni catalyst with pyridine/DMAP | Moderate to Excellent | [2] |
| Secondary | Cyclohexyl bromide | Phenylboronic acid | NiBr₂·diglyme / Ligand | ~80 | [1] |
| Primary | 1-Bromobutane | Phenylboronic acid | NiBr₂·diglyme / Ligand | ~75 | [1] |
Table 2: Comparative Yields in Photocatalytic Giese Reactions
| Alkyl Halide Class | Substrate Example | Michael Acceptor | Photocatalytic System | Yield (%) | Reference |
| Tertiary | 1-Iodoadamantane | Acrylonitrile | [Ir(ppy)₂-(dtbbpy)]PF₆ / (TMS)₃SiH | 90 | [3] |
| Secondary | Cyclohexyl iodide | Acrylonitrile | [Ir(ppy)₂-(dtbbpy)]PF₆ / (TMS)₃SiH | 85 | [3] |
| Primary | 1-Iodobutane | Acrylonitrile | [Ir(ppy)₂-(dtbbpy)]PF₆ / (TMS)₃SiH | 88 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for the catalytic reactions discussed.
Protocol 1: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of Tertiary Alkyl Halides[1]
-
Preparation of the Catalyst: In a nitrogen-filled glovebox, an oven-dried vial is charged with NiBr₂·diglyme (5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (5 mol%).
-
Reaction Setup: To the vial, the arylboronic acid (1.5 equivalents) and a base such as potassium phosphate (3.0 equivalents) are added. The vial is sealed with a septum.
-
Addition of Reagents: The tertiary alkyl halide (e.g., this compound, 1.0 equivalent) is added via syringe, followed by the addition of a suitable solvent (e.g., dioxane) under a nitrogen atmosphere.
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 hours).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: General Procedure for a Photocatalytic Giese Reaction[3]
-
Reaction Setup: An oven-dried Schlenk tube is charged with a photocatalyst (e.g., [Ir(ppy)₂(dtbbpy)]PF₆, 1-2 mol%), the Michael acceptor (1.0 equivalent), and the alkyl halide (e.g., this compound, 1.5 equivalents).
-
Addition of Reagents: A radical initiator or mediator (e.g., tris(trimethylsilyl)silane, (TMS)₃SiH, 1.5 equivalents) and a suitable solvent (e.g., acetonitrile) are added under an inert atmosphere.
-
Photocatalysis: The reaction mixture is degassed by several freeze-pump-thaw cycles and then placed in front of a light source (e.g., blue LEDs) with cooling. The reaction is stirred for the specified time (e.g., 12-48 hours) until complete consumption of the starting material is observed by TLC or GC-MS.
-
Work-up and Purification: The solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel to afford the desired product.
Visualizing the Catalytic Pathways
To provide a clearer understanding of the underlying processes, the following diagrams, generated using the DOT language, illustrate the key catalytic cycles and experimental workflows.
Caption: Catalytic cycle for Nickel-catalyzed cross-coupling of an aryl halide (Ar-X) with an alkyl halide (R-X).
References
- 1. Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Recent Advances in Photoredox-Mediated Radical Conjugate Addition Reactions: An Expanding Toolkit for the Giese Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 3-Chloro-3-ethylheptane in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 3-Chloro-3-ethylheptane, a tertiary alkyl halide, in complex mixtures. Given the classification of many alkyl halides as potential genotoxic impurities (PGIs), sensitive and robust analytical methods are crucial for risk assessment and control in pharmaceutical development and other scientific disciplines.[1][2][3][4] This document outlines the most relevant techniques, their performance characteristics, and detailed experimental protocols to aid in method selection and implementation.
Comparison of Quantitative Analytical Methods
Gas Chromatography (GC) coupled with various detectors is the most prevalent and effective technique for the analysis of volatile compounds like this compound.[1][5][6] The choice of detector significantly influences the sensitivity, selectivity, and applicability of the method. While High-Performance Liquid Chromatography (HPLC) can be used for less volatile or thermally labile compounds, it is generally less suitable for this analyte.
| Analytical Method | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Linearity (R²) | Reported Accuracy (% Recovery) | Reported Precision (% RSD) | Key Advantages | Key Disadvantages |
| Gas Chromatography - Mass Spectrometry (GC-MS) | Separates compounds based on their volatility and interaction with a stationary phase, followed by detection based on their mass-to-charge ratio.[1][3][4] | 0.01 - 1 ng/mL[3] | 0.025 - 5 ng/mL[3] | >0.99[3][7] | 90-110%[3] | <15%[3] | High selectivity and specificity, definitive peak identification.[3] | Higher equipment cost, may require more complex method development. |
| Gas Chromatography - Flame Ionization Detection (GC-FID) | Separates compounds based on volatility, and the detector responds to combustible (organic) compounds.[5][8][9] | 0.1 - 10 ng/mL | 0.5 - 50 µg/mL[8] | >0.99[8][9] | 91-103%[8] | <5%[8] | Robust, wide linear range, relatively low cost.[10] | Not selective, potential for interference from co-eluting hydrocarbons.[11] |
| Gas Chromatography - Electron Capture Detection (GC-ECD) | Separates compounds based on volatility, and the detector is highly sensitive to halogenated compounds.[6][12][13] | 0.0001 - 0.1 µg/L[12] | 0.0004 - 1.03 µg/L[12] | >0.99[12] | 80-105%[12] | <10%[12] | Extremely high sensitivity for halogenated compounds.[12][13] | Limited to electrophilic compounds, smaller linear range. |
Note: The performance data presented in this table are based on studies of various alkyl halides and may not be directly transferable to this compound. Method validation for this specific analyte is essential.
Experimental Protocols
Sample Preparation: Headspace Sampling
For volatile analytes like this compound in complex matrices (e.g., pharmaceutical preparations, environmental samples), headspace sampling is a highly effective and clean sample introduction technique.[5][6][14][15]
Protocol:
-
Sample Weighing: Accurately weigh approximately 100-500 mg of the sample into a headspace vial.
-
Dilution: Add a suitable solvent (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)) to dissolve the sample. The choice of solvent is critical to ensure analyte solubility and avoid interference with the chromatographic separation.
-
Vial Sealing: Immediately seal the vial with a septum and crimp cap.
-
Incubation: Place the vial in the headspace autosampler and incubate at a specific temperature (e.g., 80-120°C) for a set period (e.g., 15-30 minutes) to allow the volatile analytes to partition into the headspace.[15]
-
Injection: A heated gas-tight syringe automatically injects a specific volume of the headspace gas into the GC inlet.
Gas Chromatography - Mass Spectrometry (GC-MS) Method
This method is highly recommended for its specificity and sensitivity in identifying and quantifying this compound, especially at trace levels.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (Single Quadrupole or Triple Quadrupole for higher sensitivity).
-
Headspace Autosampler.
Chromatographic Conditions (Typical):
-
Column: DB-624, 60 m x 0.32 mm, 1.8 µm film thickness (or equivalent 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase).[3]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[3]
-
Inlet Temperature: 220°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp to 240°C at 10°C/min.
-
Hold at 240°C for 5 minutes.
-
-
Transfer Line Temperature: 250°C.
Mass Spectrometer Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for this compound would need to be determined from its mass spectrum (e.g., molecular ion, fragment ions from loss of chlorine and ethyl/butyl groups).
Gas Chromatography - Flame Ionization Detection (GC-FID) Method
A robust and cost-effective alternative for routine analysis when high specificity is not the primary concern.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector.
-
Headspace Autosampler.
Chromatographic Conditions (Typical):
-
Column: DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.32 mm, 0.25 µm film thickness or a polar column like DB-WAX for better peak shape of polarizable molecules.
-
Carrier Gas: Nitrogen or Helium at a constant flow of 1-2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 220°C at 15°C/min.
-
Hold at 220°C for 5 minutes.
-
-
Detector Temperature: 280°C.[9]
-
Makeup Gas (Nitrogen): 25 mL/min.[5]
Visualizations
Caption: General workflow for the quantitative analysis of this compound.
Caption: Decision tree for selecting a suitable GC detector for alkyl halide analysis.
References
- 1. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. mdpi.com [mdpi.com]
- 4. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
- 8. Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene [scielo.org.co]
- 10. sciepub.com [sciepub.com]
- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 12. agilent.com [agilent.com]
- 13. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iltusa.com [iltusa.com]
- 15. shimadzu.com [shimadzu.com]
A Comparative Guide to the Stereochemical Analysis of 3-Chloro-3-ethylheptane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies for confirming the stereochemistry of the chiral haloalkane, 3-Chloro-3-ethylheptane. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide will use the well-characterized chiral molecule, (S)-(+)-2-chlorobutane, as a reference for comparison of analytical techniques and expected outcomes.
Introduction to Chirality in this compound
This compound possesses a single stereocenter at the C3 position, where the carbon atom is bonded to four different substituents: a chlorine atom, an ethyl group, a butyl group, and a propyl group. This structural feature renders the molecule chiral, meaning it is non-superimposable on its mirror image. The two non-superimposable mirror images are enantiomers, designated as (R)-3-Chloro-3-ethylheptane and (S)-3-Chloro-3-ethylheptane. These enantiomers exhibit identical physical properties such as boiling point, density, and refractive index, but they differ in their interaction with plane-polarized light, a property known as optical activity.
Comparative Analysis of Chiral Haloalkanes
To illustrate the principles of stereochemical confirmation, a comparison is drawn between the theoretical properties of this compound and the known experimental data for the simpler chiral haloalkane, 2-chlorobutane. 2-chlorobutane is an optically active molecule due to its chiral center at the second carbon atom.[1][2][3]
| Property | This compound (Theoretical) | (S)-(+)-2-Chlorobutane (Experimental) |
| Molecular Formula | C9H19Cl | C4H9Cl |
| Molecular Weight | 162.70 g/mol | 92.57 g/mol |
| Chiral Center | C3 | C2 |
| Number of Stereoisomers | 2 (one pair of enantiomers) | 2 (one pair of enantiomers) |
| Optical Activity | Expected to be optically active | Optically active[1][2] |
| Specific Rotation ([α]) | Not reported | +8.47° (neat, 20°C, 589 nm) |
Experimental Protocols for Stereochemical Confirmation
The confirmation of stereochemistry for a chiral compound like this compound would involve the physical separation of its enantiomers or the characterization of their distinct properties in a chiral environment. The following are detailed methodologies for key experiments.
1. Polarimetry
Polarimetry measures the rotation of plane-polarized light as it passes through a sample of a chiral compound.[4] Enantiomers will rotate the light to an equal but opposite degree.
-
Objective: To determine the optical rotation of a sample and infer its enantiomeric composition.
-
Instrumentation: Polarimeter.
-
Protocol:
-
Sample Preparation: Prepare a solution of the synthesized this compound of a known concentration (c, in g/mL) in a suitable achiral solvent (e.g., ethanol, chloroform).
-
Blank Measurement: Fill the polarimeter cell of a known path length (l, in dm) with the pure solvent and zero the instrument.
-
Sample Measurement: Rinse and fill the cell with the sample solution.
-
Data Acquisition: Measure the observed rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l)
-
Interpretation: A non-zero specific rotation indicates the presence of an excess of one enantiomer. A racemic mixture (equal amounts of both enantiomers) will have a specific rotation of zero.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
In an achiral environment, the NMR spectra of enantiomers are identical. However, in the presence of a chiral shift reagent, the enantiomers form diastereomeric complexes that have distinct NMR signals.[5][6]
-
Objective: To resolve the signals of the two enantiomers of this compound in an NMR spectrum to determine their relative concentrations (enantiomeric excess).
-
Instrumentation: High-resolution NMR spectrometer.
-
Materials:
-
Sample of this compound.
-
Anhydrous deuterated solvent (e.g., CDCl3).
-
Chiral shift reagent (e.g., Eu(hfc)3, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).
-
-
Protocol:
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the this compound sample.
-
Addition of Chiral Shift Reagent: Add a small, measured amount of the chiral shift reagent to the NMR tube containing the sample.
-
Spectral Acquisition: Acquire subsequent ¹H NMR spectra after each addition of the shift reagent.
-
Data Analysis: Observe the splitting of one or more proton signals into two distinct sets of peaks, corresponding to the two diastereomeric complexes.
-
Enantiomeric Excess Calculation: The ratio of the integrals of the resolved peaks corresponds to the ratio of the enantiomers in the sample, allowing for the calculation of the enantiomeric excess (% ee).
-
3. Chiral Gas Chromatography (GC)
Chiral GC utilizes a chiral stationary phase to separate enantiomers based on their differential interactions with the stationary phase.[7][8][9][10]
-
Objective: To physically separate the enantiomers of this compound and determine their relative abundance.
-
Instrumentation: Gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based column).
-
Protocol:
-
Column Selection: Choose a chiral GC column known to be effective for the separation of halogenated hydrocarbons.
-
Method Development: Optimize the GC method parameters, including injection temperature, oven temperature program, carrier gas flow rate, and detector settings.
-
Sample Injection: Inject a dilute solution of the this compound sample into the GC.
-
Chromatogram Analysis: The two enantiomers will elute at different retention times, resulting in two separate peaks in the chromatogram.
-
Quantification: The area under each peak is proportional to the amount of that enantiomer present. The enantiomeric excess can be calculated from the peak areas.
-
Visualization of Stereochemical Analysis Workflow
The following diagram illustrates the logical workflow for the confirmation of stereochemistry of a newly synthesized chiral compound.
Caption: Workflow for confirming the stereochemistry of a chiral compound.
References
- 1. Explain optical activity of 2-chlorobutane | Filo [askfilo.com]
- 2. quora.com [quora.com]
- 3. Explain the optical activity of 2 - chloro - butane. [vedantu.com]
- 4. youtube.com [youtube.com]
- 5. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. azom.com [azom.com]
- 8. Chiral stationary phases and applications in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Proper Disposal of 3-Chloro-3-ethylheptane: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 3-Chloro-3-ethylheptane, a chemical used in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this substance.
I. Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. While comprehensive toxicological data for this specific compound is limited, it is prudent to handle it with the utmost care, assuming it may possess hazards similar to other alkyl halides. The primary known hazard is that it is harmful if swallowed[1].
Key Precautionary Statements:
-
P264: Wash skin thoroughly after handling[1].
-
P270: Do not eat, drink or smoke when using this product[1].
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth[1].
-
P501: Dispose of contents/container to an approved waste disposal plant[1].
In the event of a spill, personnel should wear appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection if ventilation is inadequate[1][2]. Spills should be contained and absorbed with an inert material, then collected in a suitable, closed container for disposal[1][3]. Do not allow the chemical to enter drains or waterways[1][4].
II. Operational Disposal Plan
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company[1]. This ensures that the compound is managed in compliance with all federal, state, and local regulations[3].
Step-by-Step Disposal Procedure:
-
Segregation: Keep this compound waste separate from other waste streams, particularly incompatible materials such as strong oxidizing agents and strong bases[4]. Halogenated waste should be collected in its own designated container[5].
-
Containerization: Use a clearly labeled, non-reactive, and sealable container for collecting the waste. The container must be in good condition and compatible with chlorinated hydrocarbons. Ensure the container is labeled as "Hazardous Waste" and includes the full chemical name: "this compound".
-
Storage: Store the waste container in a well-ventilated, designated hazardous waste accumulation area. The container should be kept closed except when adding waste[6].
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste[6].
-
Documentation: Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.
III. Quantitative Data Summary
| Parameter | Value/Information | Source |
| GHS Classification | Acute Toxicity, Oral (Category 4) | [1] |
| Molecular Weight | 162.70 g/mol | [7] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [4] |
| Recommended Disposal | Licensed disposal company | [1] |
| Environmental Fate | No data available on persistence, degradability, or bioaccumulation. Do not let product enter drains. | [1] |
IV. Experimental Protocols for Neutralization (General)
While no specific experimental protocols for the neutralization of this compound were found, general methods for the destruction of halogenated organic compounds are documented. These methods should only be carried out by trained personnel in a controlled laboratory setting and in accordance with all safety regulations.
Fenton's Reagent Treatment:
Fenton's reagent, a solution of hydrogen peroxide and an iron catalyst, can be used to destroy halogenated and aromatic compounds by breaking them down into simpler, non-toxic substances[8].
-
Methodology: The organic compound is slowly introduced into the Fenton's reagent solution, often with a carrier gas to increase oxidation and control the reaction. The reaction is exothermic and must be performed in small, controlled steps to prevent splashing or volatilization of the waste[8].
Incineration:
A common method for the disposal of halogenated organic waste is through high-temperature incineration in a chemical incinerator equipped with an afterburner and a scrubber system[3]. This process breaks down the compound into simpler molecules. The scrubber is essential to neutralize acidic gases, such as hydrogen chloride, that are formed during combustion[9].
-
Note: This method is typically performed by a licensed waste disposal facility and is not a standard laboratory procedure.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 3-Chloroheptane SDS, 999-52-0 Safety Data Sheets - ECHEMI [echemi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. ethz.ch [ethz.ch]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. This compound | C9H19Cl | CID 13112057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 3-Chloro-3-ethylheptane
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 3-Chloro-3-ethylheptane. The following guidance is based on the safety data of structurally similar compounds, such as 3-Chloro-3-ethylpentane, 3-Chloroheptane, and general principles for handling halogenated alkanes. Researchers must exercise caution and handle this compound as potentially hazardous.
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN166 or NIOSH standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects eyes from splashes and vapors. A face shield offers a broader range of protection for the entire face. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Gloves must be inspected before use and disposed of after contamination. | Prevents skin contact with the chemical. The choice of glove material should be based on breakthrough time and permeation rate for chlorinated hydrocarbons. |
| Body Protection | A flame-retardant lab coat or a chemical-resistant apron worn over a full-length lab coat. | Protects against skin exposure from spills and splashes. Flame-retardant material is recommended due to the potential flammability of similar organic compounds. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Halogenated alkanes can be volatile and harmful if inhaled. A fume hood or respirator minimizes inhalation exposure. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for safety.
-
Pre-Handling Preparations:
-
Ensure a chemical fume hood is operational and available.
-
Inspect all PPE for integrity.
-
Locate the nearest safety shower and eyewash station.
-
Have spill control materials (e.g., absorbent pads, neutralizing agents) readily accessible.
-
-
Handling the Chemical:
-
Conduct all work involving this compound within a certified chemical fume hood.
-
Ground all equipment to prevent static discharge, as related compounds can be flammable.
-
Use compatible and properly labeled glassware.
-
Avoid heating the substance unless necessary and under controlled conditions, as this may increase vaporization and the risk of inhalation.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling Procedures:
-
Thoroughly clean the work area upon completion of the task.
-
Decontaminate any reusable equipment.
-
Carefully remove and dispose of contaminated PPE in designated waste containers.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed container for chlorinated organic waste.
-
Do not mix with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.
-
Aqueous solutions containing this chemical must be treated as hazardous waste.[1]
-
-
Contaminated Materials:
-
Dispose of all contaminated items, including gloves, absorbent pads, and disposable labware, in the designated solid hazardous waste container.
-
Contaminated gloves should be removed without touching the outer surface and disposed of in accordance with laboratory best practices.[2]
-
-
Disposal Method:
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
